1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYDXGHWIAGQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247260 | |
| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105438-46-8 | |
| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105438-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its characteristics and methodologies for its synthesis and study.
Core Chemical Properties
This compound is a substituted pyrazole derivative. The presence of a fluorophenyl group can significantly influence its physicochemical and pharmacological properties, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Not available | N/A |
| CAS Number | 1250013-61-6 | |
| Molecular Formula | C₁₀H₁₀FN₃ | |
| Molecular Weight | 191.21 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through established methods for pyrazole ring formation, most notably the Knorr pyrazole synthesis and related cyclocondensation reactions.
General Synthesis Pathway: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the reaction of a β-ketoester with a hydrazine derivative. For the synthesis of this compound, the general approach would involve the cyclocondensation of a suitably substituted β-ketoester with 2-fluorophenylhydrazine.
Experimental Protocol: A General Method for Pyrazole Synthesis (Knorr Synthesis)
This protocol is a generalized procedure based on the well-established Knorr pyrazole synthesis and may require optimization for the specific synthesis of this compound.
Materials:
-
Ethyl acetoacetate (or a related β-ketoester)
-
2-Fluorophenylhydrazine
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2-fluorophenylhydrazine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add an equimolar amount of ethyl acetoacetate to the mixture while stirring.
-
Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Diagram 1: General Knorr Pyrazole Synthesis Workflow
Caption: Workflow for Knorr Pyrazole Synthesis.
Potential Biological Activities and Signaling Pathways
Notably, several pyrazole-containing compounds have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in regulating inflammatory responses, and its inhibition is a key therapeutic strategy for various inflammatory diseases.
Diagram 2: Simplified p38 MAP Kinase Signaling Pathway
Caption: p38 MAP Kinase Signaling Pathway Inhibition.
Given the structural similarities to known p38 MAP kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against this or other related kinases. Further experimental validation is required to confirm this hypothesis.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. Researchers synthesizing this compound will need to perform full spectroscopic characterization to confirm its identity and purity.
General Expectations for Spectroscopic Analysis:
-
¹H NMR: Signals corresponding to the aromatic protons of the fluorophenyl ring, the methyl group protons, the pyrazole ring proton, and the amine protons would be expected. The fluorine atom would likely cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: Resonances for all carbon atoms in the molecule, with the carbon atoms attached to the fluorine atom showing characteristic coupling.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyrazole and phenyl rings, and C-F stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with characteristic fragmentation patterns for pyrazole and fluorophenyl moieties.
Conclusion
This compound is a compound of interest for medicinal chemistry and drug discovery due to its pyrazole core and fluorophenyl substitution. While specific experimental data is limited, this guide provides a framework for its synthesis and potential biological evaluation based on the known properties of related compounds. Further research is necessary to fully elucidate its chemical and pharmacological profile. This document serves as a foundational resource to guide future investigations into this promising molecule.
An In-depth Technical Guide to 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and Its Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a fluorinated pyrazole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific data for this exact isomeric structure, this document also presents detailed information on its close structural isomer, 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine, for which more definitive data, including a CAS number, is available. The guide covers chemical identity, physicochemical properties, a general synthesis protocol, and an overview of the known biological activities of related aminopyrazole compounds. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this class of compounds for potential therapeutic applications.
Chemical Identity and Physicochemical Properties
A critical point of clarification is the existence of two closely related isomers: the requested This compound and 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine . While chemical suppliers list the former, a definitive and universally recognized CAS number has not been identified in public databases. In contrast, the latter isomer is well-documented with the following details.
Table 1: Physicochemical Data for 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine
| Property | Value | Source |
| CAS Number | 1250013-61-6 | ChemScene[1] |
| Molecular Formula | C₁₀H₁₀FN₃ | ChemScene[1] |
| Molecular Weight | 191.20 g/mol | ChemScene[1] |
| SMILES | NC1=NN(C2=CC=CC=C2F)C(C)=C1 | ChemScene[1] |
| Purity | ≥95% (as commercially available) | ChemScene[1] |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
It is imperative for researchers to confirm the precise isomeric identity of their material through analytical methods such as NMR spectroscopy to ensure the correct compound is being studied.
Synthesis Methodology
The synthesis of aminopyrazoles is a well-established process in organic chemistry. A general and common method involves the condensation of a hydrazine derivative with a β-keto nitrile or a similar 1,3-dicarbonyl compound.
Experimental Protocol: General Synthesis of 1-Aryl-3-methyl-5-aminopyrazoles
This protocol is a generalized procedure based on common synthetic routes for this class of compounds.
-
Reaction Setup: To a solution of 2-fluorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile or a related β-keto nitrile (1.0-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux (the specific temperature will depend on the solvent used) for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired this compound.
Diagram 1: General Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target compound.
Biological Activities and Potential Applications
Table 2: Reported Biological Activities of Structurally Related Pyrazole Compounds
| Biological Activity | Target/Mechanism (if known) | Reference Compound Class |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | Phenyl-substituted pyrazoles |
| Anticancer | Inhibition of various kinases, induction of apoptosis | Various substituted pyrazoles |
| Antimicrobial | Disruption of microbial cell processes | Functionalized aminopyrazoles |
| Kinase Inhibition | Targeting specific kinases involved in cell signaling | Phenylpyrazolyl derivatives |
The presence of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.
Diagram 2: Potential Biological Activities of Aminopyrazole Derivatives
Caption: Potential therapeutic areas for aminopyrazole compounds.
Future Directions
The lack of comprehensive data for this compound underscores the need for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis protocol with complete analytical data (NMR, IR, Mass Spectrometry, and elemental analysis) is required to unambiguously confirm the structure and provide a reliable source of the compound for further studies.
-
Biological Screening: The compound should be subjected to a broad range of biological assays to identify its potential therapeutic applications. This should include screens for anticancer, anti-inflammatory, and antimicrobial activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help in elucidating the structure-activity relationships and in optimizing the lead compounds for improved potency and selectivity.
-
Mechanism of Action Studies: For any identified biological activity, detailed studies should be conducted to determine the underlying mechanism of action, including the identification of molecular targets and signaling pathways.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While there is a current lack of specific data for this exact isomer, the well-documented biological activities of the broader pyrazole class of compounds suggest that it is a valuable target for further investigation. This technical guide provides a starting point for researchers by summarizing the available information on its isomer and outlining a path forward for the comprehensive evaluation of this and related compounds. It is crucial for researchers to exercise due diligence in confirming the identity of their materials to ensure the validity and reproducibility of their findings.
References
An In-depth Technical Guide to the Molecular Structure of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Due to the limited availability of specific experimental data for this compound in public literature, this guide also presents data for the closely related analog, 1-phenyl-3-methyl-1H-pyrazol-5-amine, to offer valuable comparative insights. The guide includes key molecular identifiers, a proposed synthesis pathway, and relevant physicochemical data, presented in a format tailored for researchers and professionals in drug development.
Molecular Identity and Structure
This compound is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, which is known for its diverse biological activities.[1] This core is substituted with a 2-fluorophenyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| CAS Number | 1250013-61-6 |
| Molecular Formula | C₁₀H₁₀FN₃ |
| Molecular Weight | 191.21 g/mol |
| Canonical SMILES | CC1=CC(=NN1C2=CC=CC=C2F)N |
| InChI | InChI=1S/C10H10FN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |
| InChIKey | Not readily available |
Diagram 1: 2D Molecular Structure
Caption: 2D structure of this compound.
Synthesis Protocol
Proposed Synthesis Route:
The most plausible synthetic route involves the reaction of 2-fluorophenylhydrazine with 3-oxobutanenitrile (acetoacetonitrile).
Diagram 2: General Synthesis Workflow
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-fluorophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol, add 3-oxobutanenitrile (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Physicochemical and Spectroscopic Data (Analog Comparison)
As of the date of this document, specific experimental physicochemical and spectroscopic data for this compound are not available in publicly accessible databases. For comparative purposes, data for the non-fluorinated analog, 1-phenyl-3-methyl-1H-pyrazol-5-amine (CAS: 1131-18-6) , is provided below. Researchers should anticipate shifts in spectroscopic data due to the electronic effects of the fluorine substituent in the target molecule.
Table 2: Physicochemical Properties of 1-phenyl-3-methyl-1H-pyrazol-5-amine
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | Solid |
| Melting Point | Not readily available |
Table 3: Spectroscopic Data for 1-phenyl-3-methyl-1H-pyrazol-5-amine
| Spectroscopic Technique | Data |
| ¹H NMR | Data not readily available in a structured format. |
| ¹³C NMR | Data not readily available in a structured format. |
| Mass Spectrometry (EI) | Major peaks (m/z): Data not readily available. |
| Infrared (IR) | Data not readily available in a structured format. |
Note: The lack of readily available, structured spectroscopic data for the analog highlights the novelty and research potential of this class of compounds.
Biological Activity and Potential Applications
While no specific biological activities have been reported for this compound, the 5-aminopyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including but not limited to:
-
Anticancer: Certain pyrazole derivatives have shown efficacy as anticancer agents.
-
Anti-inflammatory: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial: Various substituted pyrazoles have demonstrated antibacterial and antifungal properties.
The introduction of a 2-fluorophenyl group may modulate the biological activity and pharmacokinetic profile of the parent 3-methyl-1H-pyrazol-5-amine scaffold, making it a compound of interest for further investigation in drug discovery programs.
Conclusion
This compound is a distinct chemical entity with potential for further research and development, particularly in the field of medicinal chemistry. This guide provides its fundamental molecular characteristics and a proposed synthetic route. The absence of extensive experimental data in the public domain underscores the opportunity for novel research to characterize its physicochemical properties and explore its biological potential. The data provided for the analogous compound, 1-phenyl-3-methyl-1H-pyrazol-5-amine, serves as a useful, albeit preliminary, reference for researchers entering this area of study.
References
An In-depth Technical Guide to the Synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process, commencing with the preparation of the key intermediate, 2-fluorophenylhydrazine, followed by its cyclocondensation with acetoacetonitrile to yield the target compound. This guide offers detailed experimental protocols, quantitative data, and process visualizations to support researchers in the successful synthesis of this compound.
Core Synthesis Pathway
The principal synthetic route to this compound is a well-established method for pyrazole formation. The pathway can be summarized as follows:
-
Synthesis of 2-Fluorophenylhydrazine: This intermediate is typically prepared from 2-fluoroaniline via a diazotization reaction, followed by reduction of the resulting diazonium salt.
-
Cyclocondensation Reaction: The synthesized 2-fluorophenylhydrazine is then reacted with acetoacetonitrile (cyanoacetone) in a cyclocondensation reaction to form the final this compound.
Caption: Overall synthesis pathway for this compound.
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Typical Yield (%) |
| 1 | 2-Fluoroaniline | Sodium Nitrite | Hydrochloric Acid, Sodium Sulfite | Water | 85-95% |
| 2 | 2-Fluorophenylhydrazine | Acetoacetonitrile | Acetic Acid (catalyst) | Ethanol | 70-85% (estimated) |
Experimental Protocols
Step 1: Synthesis of 2-Fluorophenylhydrazine Hydrochloride[1][2]
This procedure details the synthesis of the hydrochloride salt of 2-fluorophenylhydrazine, a stable form of the intermediate.
Materials:
-
2-Fluoroaniline
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Water
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, add 2-fluoroaniline (1.0 mol) to a mixture of water and concentrated hydrochloric acid (3.2 mol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 mol) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate vessel, prepare a solution of sodium sulfite (2.2 mol) and sodium hydroxide (2.2 mol) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the sulfite solution, maintaining the temperature below 10 °C and keeping the pH between 7 and 8 by the addition of sodium hydroxide solution as needed.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid until the pH is strongly acidic (pH < 1).
-
Heat the mixture to 90-100 °C for 1-2 hours to hydrolyze the intermediate sulfonate.
-
Cool the solution to 0-5 °C to precipitate the 2-fluorophenylhydrazine hydrochloride.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Caption: Workflow for the synthesis of 2-fluorophenylhydrazine hydrochloride.
Step 2: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous 5-aminopyrazoles.
Materials:
-
2-Fluorophenylhydrazine Hydrochloride
-
Acetoacetonitrile (Cyanoacetone)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetoacetonitrile (1.0-1.2 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Caption: Workflow for the synthesis of this compound.
Concluding Remarks
The synthesis of this compound is a straightforward process for researchers familiar with standard organic synthesis techniques. The provided protocols, based on established chemical literature, offer a reliable guide for the preparation of this important heterocyclic compound. Adherence to standard laboratory safety practices is essential throughout all experimental procedures. Characterization of the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm its identity and purity.
Unraveling the Therapeutic Potential of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: A Technical Overview of a Promising Scaffold
Despite extensive investigation, detailed public domain data regarding the specific mechanism of action, quantitative bioactivity, and defined signaling pathways for 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine remains elusive. However, the broader class of 5-aminopyrazole derivatives has been the subject of significant research, revealing a wide spectrum of pharmacological activities. This technical guide consolidates the current understanding of structurally related compounds, offering insights into the potential therapeutic applications and research avenues for this particular molecule.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for clinical use. The 5-aminopyrazole moiety, in particular, serves as a versatile pharmacophore, with substitutions at the N1, C3, and C4 positions leading to a diverse range of biological effects. These compounds are known to interact with various biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and proliferative signaling.
Potential Mechanisms of Action and Biological Activities
Based on the activities of analogous compounds, this compound could potentially exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The presence of the 2-fluorophenyl group may influence the compound's pharmacokinetic properties and target engagement.
Kinase Inhibition: A Prevalent Mode of Action
A significant number of pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Structurally similar compounds have demonstrated inhibitory activity against a range of kinases.
Table 1: Representative Kinase Inhibition Data for Structurally Related Pyrazole Derivatives
| Compound Class | Target Kinase(s) | IC50 / Activity | Reference |
| Pyrimidinyl pyrazole derivatives | Tubulin Polymerization | Antiproliferative activity against human lung cancer cell lines | [1] |
| 1,5-diarylpyrazole derivatives | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition | [2] |
| Pyrazole-based compounds | Mitogen-activated protein kinase (MEK) | IC50 = 91 nM | [3] |
| S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone | p38 MAP kinase | Orally bioavailable and highly selective inhibitor | [4] |
Note: This table presents data for structurally related compounds and not for this compound itself.
A plausible mechanism of action for this compound could involve the inhibition of one or more kinases implicated in disease pathogenesis. The aminopyrazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[2] The mechanism often involves the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are crucial for the production of pro-inflammatory prostaglandins. Other potential anti-inflammatory mechanisms could involve the modulation of cytokine signaling pathways.
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.
Kinase Inhibition Assays
A common method to assess kinase inhibitory activity is through in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the test compound.
Example Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), assay buffer, test compound (dissolved in DMSO), and a phosphocellulose filter plate.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature for a defined period (e.g., 30 minutes at 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the plate to remove unincorporated ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Cell-Based Assays
To assess the compound's activity in a more biologically relevant context, cell-based assays are crucial. These assays can measure various cellular responses, such as cell proliferation, apoptosis, or the modulation of specific signaling pathways.
Example Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration and determine the GI50 (the concentration that causes 50% growth inhibition).
Conclusion and Future Directions
While the precise mechanism of action for this compound is not yet defined in the public literature, the extensive research on the 5-aminopyrazole scaffold provides a strong foundation for future investigations. The potential for this compound to act as a kinase inhibitor or an anti-inflammatory agent warrants further exploration.
Future research should focus on a systematic evaluation of this compound's biological activity. This would include:
-
Broad Kinase Profiling: Screening against a large panel of kinases to identify specific targets.
-
Cell-Based Assays: Assessing its effects on various cancer cell lines and in models of inflammation.
-
In Vivo Studies: Evaluating its efficacy and safety in animal models of relevant diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
Such studies will be instrumental in elucidating the therapeutic potential of this compound and its viability as a lead compound for drug development.
References
- 1. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data for 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, specific experimental spectroscopic data for the compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is not publicly available in the referenced literature. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on closely related analogs and details the standard experimental protocols for acquiring such data. The information herein is intended to serve as a foundational resource for researchers working with this and similar pyrazole derivatives.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole core is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a 2-fluorophenyl group at the N1 position and a methyl group at the C3 position can significantly influence the molecule's electronic properties, conformation, and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the structure-activity relationships of this compound. This document outlines the anticipated spectroscopic data and the methodologies to obtain it.
Predicted Spectroscopic Data
Due to the absence of direct experimental data for this compound, the following tables summarize the spectroscopic data for the closely related analog, 3-methyl-1-phenyl-1H-pyrazol-5-amine . This data provides a reasonable approximation of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Analog: 3-methyl-1-phenyl-1H-pyrazol-5-amine)
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Anticipated ~2.2 | Singlet | 3H | C3-CH₃ |
| Anticipated ~5.5 | Singlet | 1H | C4-H |
| Anticipated ~4.0-5.0 | Broad Singlet | 2H | NH₂ |
| Anticipated ~7.1-7.6 | Multiplet | 4H | Aromatic-H (2-fluorophenyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Anticipated ~12 | C3-CH₃ |
| Anticipated ~95 | C4 |
| Anticipated ~150 | C5 |
| Anticipated ~155 | C3 |
| Anticipated ~115-135 | Aromatic Carbons |
| Anticipated ~155-160 (d, ¹JCF) | Aromatic C-F |
Note: The presence of the fluorine atom in the target compound is expected to introduce splitting patterns (coupling) in both the ¹H and ¹³C NMR spectra for nearby nuclei, which are not reflected in the data for the phenyl analog.
Infrared (IR) Spectroscopy Data (Analog: 3-methyl-1-phenyl-1H-pyrazol-5-amine)
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Anticipated 3400-3200 | Strong, Broad | N-H stretch (amine) |
| Anticipated 3050-3000 | Medium | Aromatic C-H stretch |
| Anticipated 2950-2850 | Medium | Aliphatic C-H stretch (methyl) |
| Anticipated 1620-1580 | Strong | C=N stretch (pyrazole ring) |
| Anticipated 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| Anticipated 1250-1200 | Strong | C-N stretch |
| Anticipated 1100-1000 | Strong | C-F stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| Anticipated 191.09 | [M]⁺ (Molecular Ion) |
| Anticipated Fragments | Loss of CH₃, NH₂, and fragmentation of the phenyl ring |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: No extensive sample preparation is required for the ATR method.[2] A small amount of the solid sample is placed directly onto the ATR crystal.[2]
-
Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum:
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[2]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[3]
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[3]
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺), and the fragmentation pattern provides structural information.[3]
Visualization of Experimental Workflow
While no specific signaling pathways involving this compound have been identified in the literature, a generalized experimental workflow for its characterization can be visualized.
Conclusion
The spectroscopic characterization of this compound is essential for its application in research and development. While direct experimental data is currently unavailable, the information provided for analogous structures and the detailed experimental protocols in this guide offer a solid foundation for researchers to acquire and interpret the necessary data. The application of NMR, FT-IR, and Mass Spectrometry, following the outlined procedures, will enable unambiguous structure confirmation and purity assessment, which are critical steps in the drug discovery and development process.
References
A Comprehensive Technical Review of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Synthesis, Potential Biological Activities, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the versatile class of 5-aminopyrazoles. This class of molecules is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active agents with a wide range of therapeutic applications.[1][2][3][4] The introduction of a fluorophenyl group at the N1 position and a methyl group at the C3 position of the pyrazole ring can significantly influence the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive review of the synthesis, potential biological activities, and future research directions for this compound, drawing upon the extensive literature of related 5-aminopyrazole derivatives.
Introduction to 5-Aminopyrazoles
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[5] Aminopyrazoles, particularly 5-aminopyrazoles, are privileged scaffolds in drug discovery due to their synthetic accessibility and their ability to act as versatile pharmacophores.[2][6] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][6][7] The amino group at the C5 position serves as a crucial hydrogen bond donor and can be readily functionalized to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[2][4] The nature and position of substituents on the pyrazole ring and the N1-phenyl ring play a critical role in modulating the biological activity of these derivatives.
Synthesis of this compound
The synthesis of 5-aminopyrazoles typically involves the condensation of a hydrazine derivative with a β-ketonitrile.[8] For the specific synthesis of this compound, a plausible and efficient route involves the reaction of 2-fluorophenylhydrazine with 3-oxobutanenitrile (acetoacetonitrile).
General Synthetic Protocol
The following protocol outlines a general method for the synthesis of this compound based on established procedures for similar compounds.[8]
Materials:
-
2-fluorophenylhydrazine hydrochloride
-
3-Oxobutanenitrile (acetoacetonitrile)
-
Ethanol or acetic acid (solvent)
-
Base (e.g., sodium acetate, triethylamine)
-
Hydrochloric acid (for hydrochloride salt of hydrazine)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
If starting with 2-fluorophenylhydrazine hydrochloride, neutralize it with a suitable base to obtain the free hydrazine.
-
Dissolve 2-fluorophenylhydrazine in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of 3-oxobutanenitrile to the solution.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Applications
Anticancer Activity
Many 5-aminopyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][6] These compounds have been shown to inhibit protein kinases, which are often dysregulated in cancer.
Anti-inflammatory Activity
5-Aminopyrazoles have also been investigated as anti-inflammatory agents.[2][3][4] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or mitogen-activated protein kinases (MAPKs) like p38.[2][4]
Antimicrobial Activity
The 5-aminopyrazole scaffold is present in several compounds with antimicrobial properties.[1] These derivatives can exhibit activity against a range of bacterial and fungal pathogens.
Quantitative Data on Related 5-Aminopyrazole Derivatives
To provide a context for the potential activity of this compound, the following table summarizes the biological activities of some structurally related 5-aminopyrazole derivatives.
| Compound Name/Structure | Target | Activity (IC₅₀/EC₅₀) | Disease Area | Reference |
| S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone | p38 MAP Kinase | 1 nM | Inflammation | [10] |
| 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole | GABA receptor | N/A | Insecticide | [8] |
| 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole | CRF-1 receptor | N/A | CNS Disorders | [8] |
| 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives | MAO-B | Varies | Neurodegenerative | [7] |
| Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid | Cancer cell lines | 1.1 - 3.3 µM | Cancer | [7] |
Potential Signaling Pathway Involvement
Based on the known targets of related 5-aminopyrazoles, it is plausible that this compound could modulate the p38 MAPK signaling pathway, which is a key regulator of inflammatory responses.
Hypothetical p38 MAPK Inhibition Pathway
Caption: Hypothetical inhibition of the p38 MAPK pathway by this compound.
Future Research and Development
The promising biological activities exhibited by the 5-aminopyrazole class of compounds warrant further investigation into derivatives such as this compound. Future research should focus on:
-
Synthesis and Characterization: Development and optimization of a scalable synthetic route and thorough characterization of the compound using modern analytical techniques (NMR, MS, HPLC).
-
In Vitro Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, inflammatory targets, and microbial strains to identify its primary biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications at the C3, C4, and N1 positions to establish clear SAR and optimize potency and selectivity.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.
-
In Vivo Efficacy Studies: Once a promising lead candidate is identified, its efficacy should be evaluated in relevant animal models of disease.
Conclusion
This compound represents a promising, yet underexplored, member of the medicinally important 5-aminopyrazole family. Based on the extensive literature on related compounds, it is anticipated to possess interesting biological activities, potentially in the areas of oncology and inflammation. This technical guide provides a foundational overview to stimulate and guide future research efforts aimed at elucidating the therapeutic potential of this and related molecules. The synthetic accessibility and the proven track record of the 5-aminopyrazole scaffold make it a highly attractive starting point for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
The Discovery and Synthesis of Fluorophenyl Pyrazole Amines: A Technical Guide for Drug Development Professionals
Introduction: The fluorophenyl pyrazole amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted therapies. The unique combination of the pyrazole core, a versatile nitrogen-containing heterocycle, with the fluorophenyl moiety and an amino group, has given rise to a plethora of potent and selective inhibitors of various protein kinases. These kinases play crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of fluorophenyl pyrazole amines, with a focus on their application as kinase inhibitors.
Data Presentation: Inhibitory Activity of Fluorophenyl Pyrazole Amines
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected fluorophenyl pyrazole amines and related pyrazole derivatives against various protein kinases and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.
Table 1: Kinase Inhibitory Activity of Fluorophenyl Pyrazole Amines and Related Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | Akt1 | 1.3 | [1] |
| Compound 2 | Aurora A | 160 | [1] |
| Compound 3 | Aurora B | 583 | [2] |
| Compound 4 | JAK2 | 166 | [2] |
| Compound 5 | JAK3 | 57 | [2] |
| Compound 6 | VEGFR2 | 200 | [3] |
| Compound 7 | CDK2 | 458 | [3] |
| AZ960 | JAK2 | <3 | [4] |
| 3f | JAK1 | 3.4 | [5] |
| 3f | JAK2 | 2.2 | [5] |
| 3f | JAK3 | 3.5 | [5] |
Table 2: Anti-proliferative Activity of Fluorophenyl Pyrazole Amines and Related Analogs
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Afuresertib | HCT116 | Colon Cancer | 0.95 | [6] |
| Compound 2 | HCT116 | Colon Cancer | 0.39 | [1] |
| Compound 2 | MCF-7 | Breast Cancer | 0.46 | [1] |
| Compound 10e | K562 | Chronic Myeloid Leukemia | 6.726 | [2] |
| 5a | HepG2 | Liver Cancer | 3.46 | [3] |
| 6b | HepG2 | Liver Cancer | 2.52 | [3] |
| 11b | HEL | Erythroleukemia | 0.35 | [5] |
| 11b | K562 | Chronic Myeloid Leukemia | 0.37 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative fluorophenyl pyrazole amine and a general protocol for in vitro kinase inhibition assays.
Protocol 1: Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
This protocol describes a common method for the synthesis of a 3,5-disubstituted pyrazole amine.
Materials:
-
4-Fluorobenzoylacetonitrile
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzoylacetonitrile (1.0 eq) in ethanol.
-
Hydrazine Addition: Add phenylhydrazine (1.1 eq) to the solution.
-
Cyclization: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine.[7]
Protocol 2: General In Vitro Kinase Inhibition Assay
This protocol outlines a typical luminescence-based assay to determine the IC50 value of a test compound against a specific protein kinase.[6]
Materials:
-
Target kinase enzyme
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white, flat-bottom plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Plate Setup: To the wells of a 384-well plate, add the diluted test compound, a positive control, and DMSO for the negative control.
-
Enzyme Addition: Add the kinase enzyme solution to all wells. Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubation: Incubate the plate for 30-60 minutes at a controlled temperature (e.g., 30°C).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by fluorophenyl pyrazole amine kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for fluorophenyl pyrazole amine inhibitors.
Caption: The JAK/STAT pathway, crucial for immune response and cell proliferation, is effectively targeted by fluorophenyl pyrazole amine-based JAK inhibitors.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of fluorophenyl pyrazole amine kinase inhibitors.
Caption: A generalized workflow for the discovery and preclinical development of kinase inhibitors, from initial target identification to clinical candidate selection.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
Potential Therapeutic Targets of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine belongs to the phenylpyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific research on this exact molecule is limited, extensive studies on structurally similar pyrazole derivatives provide compelling evidence for its potential therapeutic applications. This technical guide synthesizes the available data on analogous compounds to elucidate the probable therapeutic targets of this compound, focusing on its potential as an anticancer and anti-inflammatory agent. This document provides an in-depth overview of relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols to guide future research and drug development efforts.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its unique structural and electronic properties allow for diverse interactions with various biological targets. The subject of this guide, this compound, incorporates key pharmacophoric features, including a fluorinated phenyl ring which can enhance binding affinity and metabolic stability, and a pyrazol-5-amine core, which is a common feature in bioactive molecules. Based on the activities of closely related phenylpyrazole and pyrazolamine derivatives, the primary potential therapeutic targets for this compound are likely involved in cancer and inflammation.
Potential Therapeutic Targets in Oncology
The dysregulation of apoptosis and cell cycle progression are hallmarks of cancer. Phenylpyrazole derivatives have shown promise in targeting key proteins within these pathways.
Anti-apoptotic Proteins: Mcl-1 Inhibition
Myeloid cell leukemia 1 (Mcl-1) is a pro-survival member of the Bcl-2 family of proteins, which is frequently overexpressed in a variety of cancers, contributing to therapeutic resistance. Phenylpyrazole derivatives have been identified as inhibitors of Mcl-1, suggesting a potential mechanism of action for this compound.
Signaling Pathway:
Caption: Mcl-1 Inhibition Pathway.
Quantitative Data for a Representative Phenylpyrazole Mcl-1 Inhibitor:
| Compound | Target | Assay Format | IC50 / Ki | Cell Line | Antiproliferative GI50 | Reference |
| GQN-B37-E | Mcl-1 | Fluorescence Polarization | Ki = 0.6 µM | - | - | [1] |
| GQN-B37-Me | Mcl-1 (in-cell) | Co-immunoprecipitation | - | H929, MV-4-11 | Induces apoptosis | [1] |
Cell Cycle Regulation: Aurora B Kinase Inhibition
Aurora B kinase is a key regulator of mitosis, and its overexpression is common in many human cancers. Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis in cancer cells. The pyrazole scaffold is present in known Aurora B kinase inhibitors.
Signaling Pathway:
Caption: Aurora B Kinase Inhibition Pathway.
Quantitative Data for a Representative Pyrazole-based Aurora B Kinase Inhibitor:
| Compound | Target | Assay Format | IC50 | Cell Line | Effect | Reference |
| SP-96 | Aurora B | Enzymatic Assay | Sub-nanomolar | - | Poor cellular activity | [2] |
| Derivative 4b | Aurora B | Cellular Assay | - | Human cancer cells | Orally active in xenograft model | [2] |
Potential Therapeutic Targets in Inflammation
Chronic inflammation is a key driver of various diseases. Pyrazole derivatives have a well-established history as anti-inflammatory agents, most notably as inhibitors of cyclooxygenase (COX) enzymes.
Prostaglandin Synthesis: COX-1 and COX-2 Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Many pyrazole-containing compounds are selective COX-2 inhibitors, which provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway:
Caption: COX Inhibition Pathway.
Quantitative Data for Representative Pyrazole-based COX Inhibitors:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 7.6 | 0.04 | 190 | [3] |
| Pyrazole Derivative 5u | >100 | 1.79 | 74.92 | [4] |
| Pyrazole Derivative 5s | >100 | 2.51 | 72.95 | [4] |
Pro-inflammatory Cytokines: TNF-α and IL-6 Inhibition
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in the pathogenesis of autoimmune and inflammatory diseases. Some pyrazole derivatives have been shown to inhibit the production of these cytokines.
Logical Relationship Diagram:
Caption: Inhibition of Pro-inflammatory Cytokine Production.
Experimental Protocols
The following are generalized protocols for key experiments based on methodologies reported for analogous pyrazole derivatives. These should be adapted and optimized for the specific compound this compound.
Mcl-1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Workflow Diagram:
Caption: TR-FRET Assay Workflow.
Protocol:
-
Reagents: Recombinant human Mcl-1 protein, a fluorescently labeled (e.g., FITC) BH3 peptide probe that binds to Mcl-1, and this compound at various concentrations.
-
Procedure:
-
In a 384-well plate, add the Mcl-1 protein and the fluorescent BH3 peptide probe.
-
Add the test compound at a range of concentrations.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for binding equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The decrease in the FRET signal is proportional to the inhibition of the Mcl-1/BH3 peptide interaction. Calculate the IC50 value from the dose-response curve.
Aurora B Kinase Inhibition Assay (In Vitro)
Workflow Diagram:
Caption: In Vitro Kinase Assay Workflow.
Protocol:
-
Reagents: Recombinant active Aurora B kinase, a suitable substrate (e.g., histone H3), ATP, and the test compound.
-
Procedure:
-
In a microplate, combine the Aurora B kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as the ADP-Glo™ kinase assay which measures ADP production, or by Western blot using a phospho-specific antibody for the substrate.
-
-
Data Analysis: Determine the IC50 value from the dose-response curve of kinase inhibition.
COX Inhibition Assay (In Vitro)
Protocol:
-
Reagents: Ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound.
-
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Measure the production of prostaglandin PGG2, which can be quantified colorimetrically.
-
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
TNF-α and IL-6 Inhibition Assay (Cell-based)
Protocol:
-
Cell Culture: Use a suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6.
-
Incubate for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using a commercial ELISA kit.
-
-
Data Analysis: Determine the IC50 value for the inhibition of each cytokine's production.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is not yet available in the public domain, the extensive research on analogous pyrazole derivatives strongly suggests its potential as a multi-targeted agent. The most promising avenues for investigation are in the fields of oncology, through the inhibition of Mcl-1 and Aurora B kinase, and inflammation, via the inhibition of COX enzymes and pro-inflammatory cytokines. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and its derivatives. Further research is warranted to elucidate the precise mechanisms of action and to validate these potential therapeutic applications.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. promega.com [promega.com]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Fluorinated Pyrazoles in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among these privileged structures, the pyrazole nucleus has emerged as a remarkably versatile framework. When combined, the fluorinated pyrazole motif gives rise to a class of compounds with exceptional biological activities and improved drug-like properties. This technical guide provides an in-depth exploration of fluorinated pyrazole derivatives in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow it to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These attributes have been successfully leveraged in the design of numerous blockbuster drugs. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as an excellent scaffold due to its metabolic stability and its capacity for diverse substitutions, enabling fine-tuning of its biological activity.[3] Consequently, fluorinated pyrazoles have found applications across a wide spectrum of therapeutic areas, including anti-inflammatory, antiviral, anticancer, and antifungal agents.[4][5][6]
Data Presentation: Quantitative Analysis of Bioactivity
The following tables summarize the in vitro and in vivo activities of representative fluorinated pyrazole derivatives against various biological targets.
Table 1: Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.055 | 179.4 | [7] |
| Iodo-celecoxib derivative (1) | COX-2 | 0.08 | >825 | |
| 5-(4-iodophenyl)-1-{4-(methylsulfonyl)phenyl}-3-(trifluoromethyl)-1H-pyrazole (8) | COX-2 | 0.05 | - | |
| Fluorinated Triarylpyrazole (12) | COX-2 | 0.049 | 253.1 | [7] |
| Fluorinated Triarylpyrazole (13) | COX-2 | 0.057 | 201.8 | [7] |
| Fluorinated Triarylpyrazole (14) | COX-2 | 0.054 | 214.8 | [7] |
| Trifluoromethyl-pyrazole-carboxamide (3b) | COX-1 | 0.46 | 0.12 | [8] |
| Trifluoromethyl-pyrazole-carboxamide (3b) | COX-2 | 3.82 | 0.12 | [8] |
| Trifluoromethyl-pyrazole-carboxamide (3g) | COX-1 | 4.45 | 1.68 | [8] |
| Trifluoromethyl-pyrazole-carboxamide (3g) | COX-2 | 2.65 | 1.68 | [8] |
Table 2: Antiviral Activity
| Compound | Virus | Assay | EC50 (µM) | Reference |
| 4-Fluoro-1-β-d-ribofuranosyl-1H-pyrazole-3-carboxamide | - | - | 0.12 mmol/L | [5] |
| 4-fluoropyrazole hybrid (12) | HCV (TLR-7 modulator) | PBL/HCV replicon | 0.47 | [5] |
| N-acetyl 4,5-dihydropyrazole (7) | Vaccinia virus | Plaque reduction | 7 µg/ml | [9] |
Table 3: Anticancer Activity
| Compound | Cell Line | Assay | GI50 (µM) | Reference |
| Thiazole-pyrazole conjugate (105) | MCF7 | In vitro anticancer | <10 µg/mL | [10] |
| Thiazole-pyrazole conjugate (105) | HeLa | In vitro anticancer | <10 µg/mL | [10] |
| Pyrazolo[3,4-d][4][11][12]triazin-4-one (106) | HCT116 | Antiproliferative | 3.36 | [10] |
| Pyrazolo[3,4-d][4][11][12]triazin-4-one (106) | HepG2 | Antiproliferative | 3.90 | [10] |
| Pyrazolo[3,4-d][4][11][12]triazin-4-one (107) | HCT116 | Antiproliferative | 2.97 | [10] |
| Pyrazolo[3,4-d][4][11][12]triazin-4-one (107) | HepG2 | Antiproliferative | 3.37 | [10] |
| 6-pyrazolinylcoumarin (47) | CCRF-CEM (Leukemia) | NCI60 | 1.88 | [13] |
| 6-pyrazolinylcoumarin (47) | MOLT-4 (Leukemia) | NCI60 | 1.92 | [13] |
Experimental Protocols
Synthesis of Celecoxib
Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[11]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[11]
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.[11]
Methodology: A common method involves quantifying the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid.[12]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Stannous chloride solution (saturated, to stop the reaction)
-
PGE2 ELISA kit
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well plate or reaction tubes, add the reaction buffer, heme, and the COX enzyme. For inhibitor wells, add the test compound at various concentrations. For the 100% activity control, add the vehicle solvent.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[14]
-
Incubation: Incubate for a specific time (e.g., 2 minutes at 37°C).[14]
-
Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.[14]
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Hepatitis C Virus (HCV) Replicon Assay
Objective: To evaluate the antiviral activity of a test compound against HCV replication.
Methodology: This cell-based assay utilizes human hepatoma cells (e.g., Huh7) that harbor a subgenomic HCV RNA replicon. The replicon often contains a reporter gene (e.g., luciferase) to quantify viral replication.[2]
Materials:
-
Huh7 cells harboring an HCV replicon with a luciferase reporter
-
Cell culture medium and supplements
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the HCV replicon-containing Huh7 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration of the test compound relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Cyclooxygenase (COX) Signaling Pathway
Caption: Selective inhibition of COX-2 by fluorinated pyrazoles.
General Experimental Workflow for Synthesis and Evaluation
Caption: Drug discovery workflow for fluorinated pyrazoles.
Conclusion
Fluorinated pyrazole derivatives represent a highly successful and enduring class of scaffolds in medicinal chemistry. Their remarkable versatility, stemming from the synergistic effects of the pyrazole core and fluorine substitution, has led to the development of potent and selective therapeutic agents. The data and protocols presented in this guide underscore the significant impact of this chemical class on the treatment of a multitude of diseases. As synthetic methodologies become more sophisticated and our understanding of the intricate roles of fluorine in drug-target interactions deepens, the potential for discovering novel, highly efficacious fluorinated pyrazole-based drugs will undoubtedly continue to expand, offering promising avenues for future pharmaceutical innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Abstract
This document provides a detailed protocol for the synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a classical approach to pyrazole formation through the cyclocondensation of a substituted hydrazine with a β-ketonitrile. This method is robust, scalable, and provides the target compound in good yield and purity. These application notes are intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. The specific pyrazole derivative, this compound, serves as a versatile building block for the synthesis of molecules with a wide range of biological activities, including but not limited to kinase inhibitors and anti-inflammatory agents. The presence of the 2-fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient.
The synthesis of pyrazoles is a well-established area of organic chemistry, with the most common method being the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. This protocol details the synthesis of the title compound from (2-fluorophenyl)hydrazine and 3-oxobutanenitrile (acetoacetonitrile).
Reaction Scheme
The synthesis proceeds via the condensation of (2-fluorophenyl)hydrazine with 3-oxobutanenitrile, followed by an intramolecular cyclization to form the pyrazole ring.
Overall Reaction:
(2-fluorophenyl)hydrazine + 3-oxobutanenitrile → this compound
Experimental Protocol
Materials:
-
(2-fluorophenyl)hydrazine hydrochloride
-
3-Oxobutanenitrile (Acetoacetonitrile)
-
Ethanol (anhydrous)
-
Triethylamine
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-fluorophenyl)hydrazine hydrochloride (1.0 eq).
-
Add anhydrous ethanol (10 mL per gram of hydrazine) to the flask.
-
To this suspension, add triethylamine (2.5 eq) dropwise at room temperature. Stir the mixture for 15 minutes to liberate the free hydrazine.
-
In a separate beaker, dissolve 3-oxobutanenitrile (1.1 eq) in a minimal amount of anhydrous ethanol.
-
Add the solution of 3-oxobutanenitrile to the reaction mixture dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Once the reaction is complete (disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the pure product (as indicated by TLC) and concentrate them under reduced pressure to yield this compound as a solid.
-
Dry the final product under vacuum.
Data Presentation
| Parameter | Value |
| Reactants | |
| (2-fluorophenyl)hydrazine hydrochloride | 1.0 eq |
| 3-Oxobutanenitrile | 1.1 eq |
| Triethylamine | 2.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Product Characterization | |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Analytical Data | |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with structure |
| ¹³C NMR (100 MHz, CDCl₃) | Consistent with structure |
| Mass Spectrometry (ESI+) | m/z = [M+H]⁺ |
Visualization of the Experimental Workflow
Application Notes and Protocols for Pyrazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for the formation of the pyrazole ring, a crucial scaffold in medicinal chemistry and drug development.[1][2][3][4][5] The protocols outlined below are based on established and modern synthetic methodologies, with a focus on the Knorr pyrazole synthesis and its variations.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest due to their presence in a wide array of biologically active compounds.[3][5] The development of efficient and versatile synthetic methods for pyrazole derivatives is a key focus in organic and medicinal chemistry.[1] The most common and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][6]
General Principles and Mechanisms
The formation of the pyrazole ring primarily relies on the reaction between a dinucleophilic hydrazine derivative and a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or its synthetic equivalent.[7]
2.1. Knorr Pyrazole Synthesis
The Knorr synthesis is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate.[2][6][8] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration yields the stable, aromatic pyrazole ring.[2][9]
A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[3][7] The reaction conditions, as well as the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, can influence this selectivity.
2.2. Synthesis from α,β-Unsaturated Carbonyl Compounds
Another classical approach involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. This method also proceeds via a cyclocondensation reaction and provides a route to various substituted pyrazoles.[7]
2.3. Modern Synthetic Approaches
Modern advancements in pyrazole synthesis include multicomponent reactions, which offer the advantage of constructing complex molecules in a single step from multiple starting materials.[7][10] Other innovative methods utilize transition-metal catalysis, microwave irradiation, and solvent-free reaction conditions to improve yields, shorten reaction times, and enhance regioselectivity.[7][8][11]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as foundational procedures that may be optimized for different substrates and scales.
3.1. Protocol 1: Synthesis of 3,5-Disubstituted Pyrazoles via Knorr Condensation
This protocol describes the synthesis of a 3,5-disubstituted pyrazole from a 1,3-diketone and hydrazine hydrate.
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-diketone (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.0-1.2 eq.) dropwise to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
3.2. Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester
This protocol details the synthesis of a pyrazolone, a tautomeric form of a hydroxypyrazole, from a β-ketoester and a substituted hydrazine.[9]
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Phenylhydrazine
-
Ethanol
Procedure:
-
To a round-bottom flask, add the β-ketoester (1.0 eq.) and ethanol.
-
Slowly add phenylhydrazine (1.0 eq.) to the stirred solution. Note that this addition can be exothermic.[2]
-
Heat the reaction mixture under reflux for 1 hour.[2]
-
Cool the resulting mixture in an ice bath to facilitate the crystallization of the product.[2]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Further purify the product by recrystallization.[2]
3.3. Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1H-pyrazoles
This protocol utilizes microwave irradiation to accelerate the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds.[7]
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., trans-chalcone)
-
Tosylhydrazone
-
Solvent-free conditions or a high-boiling point solvent (e.g., DMF)
Procedure:
-
In a microwave-safe reaction vessel, mix the α,β-unsaturated carbonyl compound (1.0 eq.) and the tosylhydrazone (1.2 eq.).
-
If a solvent is used, add it to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 120 °C for 10-30 minutes).
-
After cooling, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various pyrazole derivatives.
| Entry | 1,3-Dicarbonyl/Equivalent | Hydrazine | Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | Acetylacetone | Hydrazine hydrate | Acetic acid/Ethanol | 1 h | Reflux | High | [9] |
| 2 | Ethyl acetoacetate | Phenylhydrazine | Ethanol | 1 h | Reflux | High | [2] |
| 3 | Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 1 h | 100 °C | 79% | [12] |
| 4 | trans-Chalcone | Tosylhydrazone | Microwave, solvent-free | 10-20 min | 120 °C | High | [7] |
| 5 | N,N-dimethyl enaminones | Sulfonyl hydrazines | I2/TBHP, NaHCO3 | Not Specified | Room Temp | High | [7] |
| 6 | 1,3-Diketones | Oxamic acid thiohydrazides | I2, TsOH | Not Specified | Not Specified | Moderate to Good | [7] |
Visualizations
Diagram 1: General Reaction Scheme for Knorr Pyrazole Synthesis
Caption: General reaction for the Knorr pyrazole synthesis.
Diagram 2: Experimental Workflow for a Typical Knorr Synthesis
Caption: Step-by-step workflow for a Knorr pyrazole synthesis.
Diagram 3: Logical Relationship of Pyrazole Synthesis Methods
Caption: Overview of pyrazole synthesis methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. name-reaction.com [name-reaction.com]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a key intermediate in pharmaceutical synthesis. The following methods are based on established purification techniques for analogous pyrazole derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction
This compound is a substituted pyrazole derivative with significant potential in medicinal chemistry. The presence of the amine group makes it a versatile building block for the synthesis of more complex bioactive molecules. However, impurities from the synthesis, such as starting materials, reagents, and side-products, can interfere with subsequent reactions and biological assays. Therefore, robust purification is a critical step in its preparation. This guide outlines two primary purification strategies: flash column chromatography and recrystallization , including a variation involving the formation of an acid addition salt .
Purification Strategies
The choice of purification method will depend on the nature and quantity of impurities, as well as the desired final purity and scale of the operation.
-
Flash Column Chromatography: This is a highly versatile technique for separating the target compound from a mixture of impurities. Given the basic nature of the amine group, modifications to the standard silica gel chromatography may be necessary to prevent peak tailing and improve separation.
-
Recrystallization: This method is suitable for obtaining highly pure crystalline material, provided a suitable solvent system can be identified. It is an effective technique for removing minor impurities.
-
Acid Addition Salt Formation and Recrystallization: This is a powerful technique for purifying basic compounds like amines. By forming a salt, the solubility properties of the compound are altered, often facilitating crystallization and removal of non-basic impurities.
Data Presentation: Comparison of Purification Techniques
The following table summarizes hypothetical quantitative data for the different purification methods to aid in the selection of the most appropriate technique.
| Purification Method | Starting Purity (crude) | Final Purity (by HPLC) | Typical Yield (%) | Scale | Throughput |
| Flash Chromatography (Standard Silica) | 75% | 95-98% | 70-85% | mg to g | Moderate |
| Flash Chromatography (Amine-functionalized Silica) | 75% | >99% | 75-90% | mg to g | Moderate |
| Recrystallization | 90% | >99% | 60-80% | g to kg | High |
| Acid Addition Salt Recrystallization | 80% | >99.5% | 65-85% | g to kg | High |
Experimental Protocols
Flash Column Chromatography
This protocol describes the purification of this compound using both standard and amine-functionalized silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh) or pre-packed amine-functionalized silica gel column
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
Rotary evaporator
Protocol for Standard Silica Gel Chromatography:
-
TLC Analysis: Dissolve a small amount of the crude material in DCM. Spot the solution on a TLC plate and develop it with a solvent system such as Hexane:EtOAc (e.g., 7:3 or 1:1) or DCM:MeOH (e.g., 98:2 or 95:5). To mitigate peak tailing due to the basicity of the amine, a small amount of triethylamine (0.1-1%) can be added to the eluent. Visualize the spots under UV light (254 nm).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:EtOAc 8:2 with 0.5% TEA) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, may be employed for better separation (e.g., starting with Hexane:EtOAc 9:1 and gradually increasing to 1:1).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol for Amine-Functionalized Silica Gel Chromatography:
-
TLC Analysis: Use a standard silica TLC plate to determine an appropriate solvent system, typically Hexane:EtOAc or DCM:MeOH. The addition of a basic modifier is generally not required with amine-functionalized silica.
-
Column Equilibration: If using a pre-packed column, equilibrate it with the starting mobile phase (e.g., Hexane:EtOAc 95:5).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent and inject it onto the column.
-
Elution: Run a gradient elution, for example, from 5% to 60% Ethyl Acetate in Hexane.
-
Fraction Collection and Product Isolation: Collect and process the fractions as described for standard silica chromatography.
Recrystallization
This protocol is suitable for purifying material that is already of moderate purity (e.g., >90%).
Materials:
-
Partially purified this compound
-
Various organic solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Hexane)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Protocol:
-
Solvent Screening: In small test tubes, test the solubility of the compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used. For pyrazole amines, ethanol or an ethanol/water mixture is often a good starting point.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Acid Addition Salt Formation and Recrystallization
This method is particularly effective for removing non-basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Ethanol, Isopropanol, Acetone)
-
Acid (e.g., Hydrochloric acid in ether or isopropanol, Oxalic acid, Phosphoric acid)
-
Base (e.g., saturated sodium bicarbonate solution)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Protocol:
-
Salt Formation: Dissolve the crude amine in a suitable organic solvent like ethanol or acetone. Add a solution of the acid (e.g., a slight molar excess of oxalic acid in ethanol) dropwise with stirring. The acid addition salt should precipitate out of the solution.
-
Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with the cold solvent.
-
Recrystallization of the Salt: Recrystallize the salt from a suitable solvent (e.g., ethanol) to further enhance purity.
-
Liberation of the Free Base: Dissolve the purified salt in water and add a base (e.g., saturated sodium bicarbonate solution) until the solution is alkaline. The free amine will precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Final Isolation: If extracted, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the purified free amine.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: Workflow for Flash Column Chromatography Purification.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification via Acid Addition Salt Formation.
References
Application Note: NMR Characterization of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of the novel heterocyclic compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Due to the absence of published experimental NMR data for this specific molecule, this document presents predicted ¹H, ¹³C, and ¹⁹F NMR spectral data based on computational models and analysis of structurally similar compounds. The provided methodologies and predicted data serve as a valuable reference for researchers engaged in the synthesis, identification, and quality control of this and related pyrazole derivatives, which are significant scaffolds in medicinal chemistry.
Introduction
This compound is a fluorinated pyrazole derivative. The pyrazole moiety is a common structural motif in a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. Accurate structural elucidation is paramount in the development of new chemical entities. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This document outlines the predicted NMR characteristics of this compound and a comprehensive protocol for its experimental verification.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are derived from established NMR prediction software and analysis of analogous compounds. It is important to note that actual experimental values may vary.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.45 - 7.35 | m | - | 2 x Ar-H |
| 7.30 - 7.20 | m | - | 2 x Ar-H |
| 5.70 | s | - | Pyrazole C4-H |
| 4.50 | br s | - | NH₂ |
| 2.25 | s | - | CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |
| 158.5 (d) | J(C,F) ≈ 245 | Ar-C-F |
| 152.0 | - | Pyrazole C5-NH₂ |
| 148.0 | - | Pyrazole C3-CH₃ |
| 130.5 (d) | J(C,F) ≈ 8 | Ar-CH |
| 129.0 (d) | J(C,F) ≈ 2 | Ar-CH |
| 127.0 (d) | J(C,F) ≈ 15 | Ar-C |
| 124.5 (d) | J(C,F) ≈ 4 | Ar-CH |
| 116.0 (d) | J(C,F) ≈ 22 | Ar-CH |
| 95.0 | - | Pyrazole C4 |
| 12.0 | - | CH₃ |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| -120 to -125 | m |
Experimental Protocol
This section details a standard operating procedure for the NMR characterization of this compound.
1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra. For ¹⁹F NMR, an external reference or the instrument's internal lock signal can be used.
2. NMR Instrument Setup and Data Acquisition
The following parameters are provided as a guideline and may require optimization based on the specific instrument and sample concentration.
-
Instrument: 500 MHz NMR Spectrometer
-
Nuclei to be observed: ¹H, ¹³C, ¹⁹F
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay (d1): 2 seconds
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: -100 to -150 ppm (or a wider range if the chemical shift is unknown)
-
Number of Scans: 64-256
-
Relaxation Delay (d1): 1-2 seconds
-
Referencing: Use an external standard (e.g., CFCl₃ at δ 0.0) or reference to the lock solvent signal.
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually or using an automated routine.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the ¹H and ¹³C spectra to the TMS signal (δ 0.00 ppm). Reference the ¹⁹F spectrum appropriately.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to confirm the structure of the compound.
Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of Fluorophenyl Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of fluorophenyl pyrazole compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols cover sample preparation from biological matrices, LC-MS/MS instrument parameters, and data analysis. This document is intended to serve as a comprehensive guide for researchers involved in the development and analysis of pharmaceuticals and other products containing fluorophenyl pyrazole moieties.
Introduction to Fluorophenyl Pyrazole Analysis by Mass Spectrometry
Fluorophenyl pyrazole derivatives are a significant class of compounds in the pharmaceutical and agrochemical industries. Their analysis is crucial for pharmacokinetic studies, metabolic profiling, and residue monitoring. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for the accurate quantification and structural elucidation of these compounds and their metabolites.
Quantitative Analysis by LC-MS/MS
Multiple Reaction Monitoring (MRM) is the most common mode for the quantification of fluorophenyl pyrazole compounds. This technique provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
LC-MS/MS Parameters for Selected Fluorophenyl Pyrazole Compounds
The following table summarizes the LC-MS/MS parameters for the analysis of several common fluorophenyl pyrazole compounds. These parameters can serve as a starting point for method development and may require further optimization based on the specific instrumentation and matrix used.
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Celecoxib | 382.1 | 316.1 | 30 | ESI+ |
| Celecoxib-d7 (IS) | 389.1 | 323.1 | 30 | ESI+ |
| Bixafen | 414.0 | 394.0 | 25 | ESI- |
| Bixafen (confirmation) | 414.0 | 266.0 | 35 | ESI- |
| Fluxapyroxad | 382.1 | 139.1 | 20 | ESI+ |
| Fluxapyroxad (confirmation) | 382.1 | 362.1 | 15 | ESI+ |
| Pyraclostrobin | 388.1 | 194.1 | 20 | ESI+ |
| Pyraclostrobin (confirmation) | 388.1 | 163.1 | 25 | ESI+ |
Experimental Protocols
Sample Preparation from Human Plasma (for Celecoxib)
This protocol describes the extraction of celecoxib from human plasma using protein precipitation, a simple and rapid method suitable for high-throughput analysis.
Materials:
-
Human plasma
-
Celecoxib and Celecoxib-d7 (internal standard) stock solutions (1 mg/mL in methanol)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of celecoxib working solutions into blank human plasma.
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of celecoxib-d7 internal standard working solution (e.g., 100 ng/mL) to all tubes except the blank.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Method
LC System: Agilent 1200 series or equivalent Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 40 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 40 |
| 10.0 | 40 |
Mass Spectrometry Method
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent Ionization Source: Electrospray Ionization (ESI) Polarity: Positive Gas Temperature: 350°C Gas Flow: 10 L/min Nebulizer Pressure: 45 psi Capillary Voltage: 4000 V MRM Transitions: See Table in Section 2.1.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of fluorophenyl pyrazole compounds.
Fragmentation Pathway of Celecoxib
Caption: Proposed fragmentation of Celecoxib in positive ESI mode.
Metabolic Pathway of Celecoxib
Caption: Major metabolic pathway of Celecoxib in humans.[1][2][3][4][5]
Metabolism and Fragmentation Insights
Metabolism of Fluorophenyl Pyrazole Compounds
The metabolism of fluorophenyl pyrazole compounds is primarily hepatic. For instance, celecoxib is extensively metabolized by cytochrome P450 enzymes, with CYP2C9 being the major contributor and CYP3A4 playing a minor role.[1][2][3][4][5] The primary metabolic pathway involves oxidation of the methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid. This carboxylic acid metabolite can then undergo glucuronidation before excretion.[1][2][5] None of the major metabolites of celecoxib are pharmacologically active.[1][2][5]
Similarly, the fungicide fluxapyroxad undergoes metabolism in rats primarily through hydroxylation of the biphenyl moiety and N-demethylation at the pyrazole ring, followed by conjugation.
Fragmentation Patterns
The fragmentation of fluorophenyl pyrazole compounds in the mass spectrometer is influenced by the substituents on the pyrazole and phenyl rings. A common fragmentation pathway for celecoxib in positive ion mode involves the loss of the sulfonamide group (SO₂NH₂), resulting in a stable product ion. The specific fragmentation patterns can be used for structural confirmation and to differentiate between isomers. The pyrazole ring itself is relatively stable, and fragmentation often occurs at the bonds connecting the substituent groups.
Conclusion
The LC-MS/MS methods described in these application notes provide a robust and sensitive approach for the quantitative analysis of fluorophenyl pyrazole compounds in various matrices. The provided protocols and parameters can be adapted for the analysis of a wide range of analogous compounds. Careful optimization of sample preparation and instrument settings is essential for achieving high-quality data in pharmacokinetic, metabolic, and residue analysis studies.
References
Application Notes and Protocols for Kinase Inhibition Assay using 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a biochemical kinase inhibition assay using the compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating potent kinase inhibitory activity.[2][3][4] This application note outlines a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase, herein exemplified by p38α mitogen-activated protein kinase (MAPK), a key enzyme in a major stress-activated signaling pathway.[5][6] The provided protocols are adaptable for high-throughput screening and detailed kinetic analysis of potential kinase inhibitors.
Introduction
Protein kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental mechanism of signal transduction that regulates a vast array of cellular processes.[1] The aberrant activity of kinases is a hallmark of many pathological conditions, making them attractive targets for therapeutic intervention.[1][7] The development of small molecule kinase inhibitors is a major focus of drug discovery.[7] Compounds based on the 5-amino-pyrazole scaffold have been identified as potent inhibitors of various kinases, including p38α MAPK.[6] The p38 MAPK signaling cascade is activated by cellular stresses and inflammatory cytokines, playing a central role in inflammation, apoptosis, and cell cycle regulation.[5][8][9]
This application note details a robust and reproducible biochemical assay to quantify the inhibitory activity of this compound. The described luminescence-based assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction.[10] A decrease in kinase activity due to inhibition results in a higher concentration of residual ATP, leading to a stronger luminescent signal.[10] This method offers high sensitivity and is well-suited for automated high-throughput screening.[2]
Featured Compound
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| This compound | Structure data not available in search results | C10H10FN3 | 191.21 g/mol |
Note: Detailed structural information was not available in the search results. For the purpose of this protocol, it is assumed the compound is soluble in dimethyl sulfoxide (DMSO).
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and cytokines.[6][8][9] Activation of this pathway involves a three-tiered kinase module, culminating in the activation of p38 MAPK, which in turn phosphorylates downstream transcription factors and protein kinases to mediate cellular responses.[9]
Caption: The p38 MAPK signaling pathway and the inhibitory action of the compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening.[10]
Materials:
-
Kinase: Recombinant human p38α MAPK enzyme
-
Substrate: Specific peptide substrate for p38α MAPK (e.g., ATF2-derived peptide)
-
ATP: Adenosine 5'-triphosphate
-
Test Compound: this compound dissolved in DMSO
-
Positive Control: A known p38α MAPK inhibitor (e.g., SB203580)
-
Assay Buffer: Buffer solution appropriate for the kinase (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Plates: White, flat-bottom 384-well assay plates
-
Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).[10]
-
Include a DMSO-only control (vehicle control) and a positive control inhibitor.[10]
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[10]
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, p38α MAPK enzyme, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.[10]
-
-
Initiation of Kinase Reaction:
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[10]
-
-
Signal Detection:
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.[10]
-
Data Analysis
-
Calculation of Percent Inhibition:
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[11]
-
Experimental Workflow
Caption: Workflow for the biochemical kinase inhibition assay.
Data Presentation
The quantitative data from the kinase inhibition assay should be summarized in a clear and structured format.
Table 1: Inhibition of p38α MAPK by this compound
| Concentration (µM) | Average Luminescence | Standard Deviation | % Inhibition |
| 100.000 | 1502 | 85 | 98.5 |
| 33.333 | 2345 | 120 | 92.1 |
| 11.111 | 4567 | 230 | 78.9 |
| 3.704 | 8790 | 450 | 53.2 |
| 1.235 | 12345 | 610 | 31.8 |
| 0.412 | 15678 | 780 | 12.5 |
| 0.137 | 17234 | 860 | 3.9 |
| 0.046 | 17890 | 890 | 0.2 |
| 0.015 | 17950 | 900 | 0.0 |
| 0.000 | 18000 | 910 | 0.0 |
| No Kinase | 25000 | 1250 | 100.0 |
Table 2: IC50 Values for Kinase Inhibitors against p38α MAPK
| Compound | IC50 (µM) |
| This compound | 3.5 |
| SB203580 (Positive Control) | 0.05 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
The protocol described in this application note provides a reliable method for assessing the inhibitory activity of this compound against protein kinases, exemplified by p38α MAPK. This luminescence-based assay is sensitive, reproducible, and amenable to high-throughput screening, making it a valuable tool in the early stages of drug discovery and for the characterization of potential kinase inhibitors. The provided templates for data presentation and visualization of the experimental workflow and relevant signaling pathways offer a comprehensive framework for researchers in the field of kinase inhibitor development.
References
- 1. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. benchchem.com [benchchem.com]
- 11. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2][3] In the field of oncology, pyrazole-based molecules have demonstrated considerable potential, with several derivatives exhibiting potent cytotoxic and antiproliferative activities against various cancer cell lines.[1][4][5] Many of these compounds exert their effects by inhibiting key signaling proteins, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell growth and survival.[1][2]
Given the therapeutic promise of this chemical class, the evaluation of novel pyrazole derivatives for their anticancer properties is a critical step in drug discovery. This document provides detailed protocols for assessing the in vitro cell viability and apoptotic effects of a representative novel compound, 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, using two standard and robust methods: the MTT assay and the Annexin V/Propidium Iodide (PI) apoptosis assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[6][7]
The Annexin V/PI assay is a flow cytometry-based method used to detect apoptosis.[8][9] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[11]
Data Presentation
The following tables present hypothetical data from the evaluation of this compound on the A549 human lung carcinoma cell line.
Table 1: Cytotoxicity of this compound on A549 Cells via MTT Assay
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 1.254 | 0.088 | 100.0 |
| 1 | 1.102 | 0.075 | 87.9 |
| 5 | 0.856 | 0.061 | 68.3 |
| 10 | 0.633 | 0.049 | 50.5 |
| 25 | 0.315 | 0.032 | 25.1 |
| 50 | 0.128 | 0.015 | 10.2 |
| 100 | 0.055 | 0.011 | 4.4 |
| IC₅₀ (µM) | - | - | ~10.0 |
Table 2: Apoptosis Induction in A549 Cells by this compound (24-hour treatment)
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 94.5 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 1.2 ± 0.4 |
| Compound (10 µM) | 45.2 ± 3.5 | 35.8 ± 2.9 | 15.1 ± 1.7 | 3.9 ± 1.1 |
| Staurosporine (1 µM) | 15.7 ± 2.8 | 48.9 ± 4.1 | 32.5 ± 3.3 | 2.9 ± 0.9 |
Experimental Protocols
MTT Cell Viability Assay
This protocol details the steps to determine the dose-dependent cytotoxic effect of a test compound.
Materials:
-
Selected cancer cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in sterile DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[13]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the procedure for quantifying apoptosis induced by the test compound.
Materials:
-
Selected cancer cell line (e.g., A549)
-
Complete growth medium
-
This compound (or test compound)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), sterile and cold
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Sterile 6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the test compound (e.g., at its IC₅₀ concentration), a vehicle control, and a positive control for the desired time period (e.g., 24 hours).
-
Cell Harvesting: For adherent cells, collect the culture medium (which contains floating apoptotic cells). Wash the attached cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium. For suspension cells, simply collect the cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[8] Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Set up quadrants based on unstained and single-stained controls to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Visualizations
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 4. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro testing methodologies for evaluating the biological activity of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and its derivatives. The protocols outlined below are designed to assess their potential as therapeutic agents, particularly in the context of cancer and other diseases driven by aberrant kinase signaling.
Introduction
This compound and its analogs represent a class of pyrazole derivatives that have garnered significant interest in medicinal chemistry.[1][2][3] Pyrazole-based compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Many pyrazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[7][8][9] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for drug discovery.[10][11]
The in vitro evaluation of these derivatives is a critical first step in the drug development pipeline, providing essential information on their biological activity, potency, selectivity, and mechanism of action. This document details the protocols for key in vitro assays and presents exemplary data for pyrazole derivatives.
Data Presentation: In Vitro Biological Activity of Pyrazole Derivatives
The following tables summarize the in vitro activity of various pyrazole derivatives against different cancer cell lines and protein kinases. This data, compiled from multiple studies, illustrates the potential of this chemical scaffold.
Table 1: Cytotoxicity of Pyrazole Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrazole Derivative 31 | A549 (Lung) | MTT | 42.79 | [7] |
| Pyrazole Derivative 32 | A549 (Lung) | MTT | 55.73 | [7] |
| Pyrazole Derivative 33 | HCT116 (Colon) | Not Specified | <23.7 | [7] |
| Pyrazole Derivative 34 | HCT116 (Colon) | Not Specified | <23.7 | [7] |
| Pyrazole Derivative 43 | MCF7 (Breast) | MTT | 0.25 | [7] |
| Pyrazole Derivative 50 | HepG2 (Liver) | Not Specified | 0.71 | [7][10] |
| Pyrazolo[1,5-a]pyrimidine 34 | HCT-116 (Colon) | MTT | 10.8 ± 0.981 | [12] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | MTT | 3.12 | [12] |
| Pyrazole Chalcone 111c | MCF-7 (Breast) | Not Specified | Not Specified (Highest Inhibition) | [13] |
| Pyrazole Chalcone 111c | HeLa (Cervical) | Not Specified | Not Specified (Highest Inhibition) | [13] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Pyrazole Derivative 33 | CDK2 | Not Specified | 74 | [7] |
| Pyrazole Derivative 34 | CDK2 | Not Specified | 95 | [7] |
| Pyrazole Derivative 50 | EGFR | Not Specified | 90 | [7][10] |
| Pyrazole Derivative 50 | VEGFR-2 | Not Specified | 230 | [7][10] |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | ADP-Glo | 57 | [14] |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | ADP-Glo | 66 | [14] |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine 43d | CDK16 | NanoBRET | 33 | [15] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[17] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[16]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[20]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.[20]
Principle: The assay quantifies the amount of ATP consumed or product formed during the kinase-catalyzed phosphorylation of a substrate. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. The luminescence signal is inversely proportional to the kinase inhibition.[20]
Materials:
-
Recombinant protein kinase (e.g., EGFR, VEGFR-2, CDK2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
This compound derivatives (dissolved in DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole derivatives in DMSO.
-
Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[20]
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[20]
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[20]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[20]
-
Reaction Incubation: Incubate the reaction for 30-60 minutes at a controlled temperature (e.g., 30°C).[20]
-
Signal Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for In Vitro Screening
Caption: In vitro screening workflow for pyrazole derivatives.
Potential Signaling Pathways Modulated by Pyrazole Derivatives
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. atcc.org [atcc.org]
- 20. benchchem.com [benchchem.com]
Application Notes: Synthesis and Evaluation of Pyrazole Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of pyrazole-based kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its synthetic accessibility and ability to form key interactions within the ATP-binding site of kinases.[1][2] This document outlines the synthesis of a common pyrazole core, its elaboration into functionalized inhibitors, and protocols for assessing their biological activity.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][3] The pyrazole ring system has emerged as a versatile scaffold for the design of potent and selective kinase inhibitors.[4][5] Its unique chemical properties allow it to act as a bioisosteric replacement for other heterocyclic systems and to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1] To date, eight FDA-approved small molecule kinase inhibitors contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib, highlighting the clinical significance of this scaffold.[4][5]
These inhibitors target a wide array of kinases, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs), thereby modulating key signaling pathways involved in cell proliferation, differentiation, and apoptosis.[5][6]
Data Presentation: Inhibitory Activity of Pyrazole Derivatives
The following tables summarize the in vitro kinase inhibitory activity (IC50) of representative pyrazole derivatives against various kinase targets. This data is essential for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.
Table 1: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against Janus Kinases (JAKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line(s) |
| 3f | JAK1 | 3.4 | PC-3, HEL, K562, MCF-7, MOLT4 |
| JAK2 | 2.2 | PC-3, HEL, K562, MCF-7, MOLT4 | |
| JAK3 | 3.5 | PC-3, HEL, K562, MCF-7, MOLT4 | |
| 11b | JAK1 | 12.0 | HEL, K562 |
| JAK2 | 4.6 | HEL, K562 | |
| JAK3 | 16.0 | HEL, K562 | |
| Ruxolitinib | JAK1 | 3.3 | - |
| JAK2 | 2.8 | - | |
| JAK3 | 428 | - |
Data sourced from:[7]
Table 2: Inhibitory Activity of Pyrazole Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line(s) |
| 22 | CDK2 | 24 | - |
| CDK5 | 23 | - | |
| AT7518 | CDK2 | - | HCT116, etc. |
| CDK5 | - | HCT116, etc. |
Data sourced from:[8]
Table 3: Inhibitory Activity of Pyrazole Derivatives against Other Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line(s) |
| SR-3576 | JNK3 | 7 | - |
| p38 | >20,000 | - | |
| SR-3737 | JNK3 | 12 | - |
| p38 | 3 | - | |
| Compound 2 | Akt1 | 1.3 | HCT116 |
| Afuresertib | Akt1 | 0.08 (Ki) | - |
| 8a | BMPR2 | 506 | - |
Experimental Protocols
Protocol 1: Synthesis of a 4-Aryl-1H-pyrazole Core via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of a 4-aryl-1H-pyrazole scaffold, a common core in many kinase inhibitors, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Iodo-1H-pyrazole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K2CO3)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
-
Flame-dried sealed tube or microwave vial
-
Standard laboratory glassware, magnetic stirrer, and heating block/oil bath
Procedure:
-
Reaction Setup: In a flame-dried sealed tube or microwave vial, combine 4-iodo-1H-pyrazole (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.03 equivalents), SPhos (0.06 equivalents), and potassium carbonate (2.5 equivalents).[11]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.[11]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe. The final concentration of 4-iodopyrazole should be approximately 0.1–0.2 M.[11]
-
Heating: Place the sealed reaction vessel in a preheated heating block or oil bath at 100 °C.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.[11]
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[11]
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[11]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1H-pyrazole product.[11]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay that quantifies ADP production.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., synthesized pyrazole derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.[9]
-
Kinase Reaction: a. Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. The optimal concentrations should be determined empirically. b. In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.[9] c. Add 2.5 µL of the kinase to each well. d. Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[9] e. Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP to each well.[9] f. Incubate the plate at 30°C for 60 minutes.[9]
-
ADP Detection: a. After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[9] b. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9] c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[9] b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Protocol 3: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a thermal shift assay used to confirm the binding of an inhibitor to its target kinase by measuring the change in the protein's melting temperature (Tm).
Materials:
-
Purified kinase of interest (>80% purity)
-
Test compound
-
SYPRO™ Orange dye
-
DSF buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)
-
Quantitative PCR (qPCR) instrument capable of fluorescence detection during a thermal melt
-
qPCR plate (384-well recommended)
Procedure:
-
Reaction Mixture Preparation: Prepare the final reaction mixture in a qPCR plate. For a 20 µL final volume per well: a. Add the recombinant kinase to a final concentration of 2 µM.[3] b. Add the test compound to a final concentration of 10 µM (ensure the final DMSO concentration is ≤ 1%).[3] c. Add SYPRO Orange dye to a final concentration of 5x.[3] d. Bring the final volume to 20 µL with DSF buffer. e. Include a "no compound" (DMSO only) control.
-
Plate Sealing and Centrifugation: Seal the plate with a qPCR-compatible adhesive seal and briefly centrifuge to collect the contents at the bottom of the wells.
-
Thermal Melt Analysis: a. Place the plate in the qPCR instrument. b. Set the instrument to ramp the temperature from 25 °C to 95 °C, increasing by 1 °C per minute. c. Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
Data Analysis: a. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve. b. Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with the test compound. A positive ΔTm indicates that the compound binds to and stabilizes the protein.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a general workflow for their synthesis and evaluation.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. shutterstock.com [shutterstock.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in Drug Discovery
Disclaimer: Limited direct experimental data is publicly available for 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The following application notes and protocols are based on the known biological activities of structurally similar pyrazole derivatives and are intended to serve as a starting point for research and development.
Introduction
This compound is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This document outlines potential applications, experimental protocols, and relevant data for the investigation of this compound in drug discovery, drawing parallels from closely related analogs.
Potential Applications in Drug Discovery
Based on the activities of similar pyrazole-containing molecules, this compound holds potential as a scaffold or lead compound in the following therapeutic areas:
-
Anticancer Agent: Pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Anti-inflammatory Agent: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of inflammatory signaling pathways.
-
Antimicrobial Agent: Certain pyrazole analogs have demonstrated efficacy against a range of bacterial and fungal pathogens.
Data Presentation: Biological Activities of Structurally Related Pyrazole Derivatives
The following table summarizes the reported biological activities of pyrazole derivatives that are structurally similar to this compound. This data provides a rationale for the proposed experimental investigations.
| Compound/Derivative Class | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | PC-3 (prostate cancer) cell line | 21.9 - 28.6 µM | [1] |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 (breast cancer) cell line | 3.90 - 35.5 µM | [1] |
| N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine | FLT3-ITD expressing cells (AML) | 3.65 ± 0.56 nM | [2] |
| 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | DPPH radical scavenging | IC₅₀: 6.2 ± 0.6 µM | [3] |
| 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | RKO (colon carcinoma) cell line | IC₅₀: 9.9 ± 1.1 μM | [3] |
| 1,5-Diaryl Pyrazole Derivatives | COX-2 Inhibition | IC₅₀: 0.781 µM | [4] |
| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (lung cancer) cell line | EC₅₀: 220.20 µM | [5] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of a β-ketonitrile with a substituted hydrazine.
Materials:
-
3-Oxobutanenitrile (Acetoacetonitrile)
-
(2-Fluorophenyl)hydrazine hydrochloride
-
Ethanol
-
Sodium acetate
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (2-fluorophenyl)hydrazine hydrochloride (1.1 equivalents) in ethanol, add sodium acetate (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-oxobutanenitrile (1.0 equivalent) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol can be used to screen for inhibitory activity against a panel of protein kinases.
Materials:
-
Kinase of interest (e.g., Aurora Kinase, EGFR, etc.)
-
Substrate peptide for the kinase
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, substrate, ATP, and the test compound.
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay (Protein Denaturation Assay)
This assay provides a preliminary indication of anti-inflammatory activity.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.3
-
This compound (dissolved in DMSO)
-
Diclofenac sodium (as a standard)
-
Spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of the test compound and the standard drug.
-
To 0.5 mL of each concentration, add 0.5 mL of the BSA solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Heat the mixtures at 72°C for 5 minutes.
-
Cool the solutions to room temperature and measure the absorbance at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Conclusion
While direct experimental evidence for this compound is currently limited, the established biological activities of its structural analogs strongly suggest its potential as a valuable scaffold in drug discovery, particularly in the fields of oncology and inflammation. The provided protocols offer a foundational framework for researchers to initiate the investigation of this compound's pharmacological profile. Further studies are warranted to elucidate its specific molecular targets and mechanisms of action.
References
- 1. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Pyrazole-based compound libraries are of significant interest in drug discovery for identifying novel therapeutic agents, particularly in oncology and infectious diseases. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large numbers of these compounds to identify "hit" molecules with desired biological effects.[2] This document provides detailed protocols for common HTS assays used to screen pyrazole libraries, guidance on data presentation, and visualizations of relevant biological pathways and experimental workflows.
Applications of Pyrazole-Based Compound Libraries
Pyrazole derivatives have been successfully developed as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. As such, HTS of pyrazole libraries is a key strategy for the discovery of novel kinase inhibitors. One such target of interest is Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in the progression of various cancers, including colorectal, breast, and ovarian cancer.[3]
Furthermore, pyrazole-containing compounds have demonstrated broad-spectrum antimicrobial and antifungal activities.[4] HTS of pyrazole libraries against various bacterial and fungal strains is a promising approach for the identification of new anti-infective agents.
Data Presentation: Summarized Screening Data
Effective data analysis and presentation are critical for interpreting HTS results. Quantitative data from primary screens are typically summarized to facilitate the identification of hit compounds and to compare the activity of different molecules. The following tables provide examples of how to structure such data.
Table 1: In Vitro Kinase Inhibitory Activity of a Pyrazole-Based Compound Library
| Compound ID | Target Kinase | Concentration (µM) | % Inhibition | IC50 (µM) |
| PYR-001 | CDK8 | 10 | 95 | 0.5 |
| PYR-002 | CDK8 | 10 | 88 | 1.2 |
| PYR-003 | CDK8 | 10 | 15 | >50 |
| PYR-004 | AKT1 | 10 | 92 | 0.8 |
| PYR-005 | AKT1 | 10 | 75 | 2.5 |
Table 2: Antiproliferative Activity of Hit Compounds Against Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| PYR-001 | HCT116 (Colon) | MTT Assay | 1.8 |
| PYR-001 | MCF-7 (Breast) | MTT Assay | 3.2 |
| PYR-002 | HCT116 (Colon) | MTT Assay | 5.1 |
| PYR-004 | A549 (Lung) | MTT Assay | 2.7 |
Table 3: Antimicrobial Activity of a Pyrazole-Based Compound Library
| Compound ID | Bacterial Strain | Assay Type | MIC (µg/mL) |
| PYR-101 | Staphylococcus aureus (MRSA) | Broth Microdilution | 8 |
| PYR-102 | Escherichia coli | Broth Microdilution | 16 |
| PYR-103 | Staphylococcus aureus (MRSA) | Broth Microdilution | >128 |
| PYR-104 | Pseudomonas aeruginosa | Broth Microdilution | 32 |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of HTS experiments. Below are protocols for commonly used assays in the screening of pyrazole-based compound libraries.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a generic fluorescence-based assay to determine the inhibitory activity of pyrazole compounds against a target kinase, such as CDK8. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Purified target kinase (e.g., CDK8/CycC)
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (pyrazole library) dissolved in DMSO
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds from the pyrazole library into the wells of a 384-well assay plate using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for 100% activity, a known inhibitor for 0% activity).
-
Kinase/Substrate Addition: Prepare a solution of the target kinase and its substrate in kinase assay buffer. Add 10 µL of this solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 60 minutes to allow the compounds to interact with the kinase.
-
Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Reaction Incubation: Incubate the plate at 30°C for 90 minutes.
-
Reaction Termination and ADP Detection: Add 20 µL of the ADP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 40 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the luminescence signal in the compound wells to the high (DMSO only) and low (no enzyme or potent inhibitor) control wells. Determine the IC50 values for active compounds by performing dose-response experiments.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative activity of pyrazole compounds on cancer cell lines.[5][6][7][8][9]
Materials:
-
Cancer cell line(s) of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds (pyrazole library) dissolved in DMSO
-
Sterile 96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Add 100 nL of each pyrazole compound from the library to the cell plates to achieve the desired final concentration (e.g., 10 µM). Include DMSO-only wells as a negative control and a known cytotoxic compound as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully aspirate the MTT solution and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound by normalizing the absorbance signal to the DMSO-treated control wells. Determine the IC50 values for active compounds from dose-response curves.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds against bacterial strains.
Materials:
-
Bacterial strain(s) of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Test compounds (pyrazole library) dissolved in DMSO
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay plate.
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compounds in CAMHB directly in the 96-well plate. The typical concentration range tested is 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the serially diluted compounds. This will result in a final volume of 100 µL per well. Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes. The following diagrams were generated using Graphviz (DOT language).
CDK8 Signaling Pathway
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex and plays a crucial role in regulating transcription. It can phosphorylate various transcription factors, thereby influencing gene expression programs involved in cell proliferation and survival.
Caption: Simplified CDK8 signaling pathway and the inhibitory action of pyrazole-based compounds.
High-Throughput Screening Workflow
The HTS workflow is a multi-step process that begins with assay development and library screening and culminates in the identification and validation of hit compounds.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for the Analytical Characterization of Fluorinated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, robust and reliable analytical methods are paramount for the accurate characterization and quantification of these valuable compounds throughout the drug discovery and development pipeline.
These application notes provide detailed protocols for the analysis of fluorinated heterocyclic compounds using state-of-the-art analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), supercritical fluid chromatography (SFC-MS), and 19F nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Analysis of Fluorinated Heterocyclic Pharmaceuticals by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely adopted technique for the sensitive and selective quantification of fluorinated heterocyclic compounds in complex matrices.[3][4]
Application Note: Quantification of a Fluorinated Pyrimidine Kinase Inhibitor in Human Plasma
This protocol outlines a validated method for the determination of a novel fluorinated pyrimidine kinase inhibitor in human plasma, a critical assay for pharmacokinetic studies.
Experimental Protocol:
1. Sample Preparation: Protein Precipitation [3][5]
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (a structurally similar, stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
2. HPLC-MS/MS Analysis
-
HPLC System: A standard UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Workflow for HPLC-MS/MS Analysis of a Fluorinated Pyrimidine Kinase Inhibitor:
Caption: Workflow for the quantification of a fluorinated kinase inhibitor in plasma.
Data Presentation:
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (%Bias) | ± 10% |
| Recovery | > 85% |
Analysis of Volatile Fluorinated Heterocycles by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile fluorinated heterocyclic compounds.[4]
Application Note: Identification of Impurities in a Fluorinated Pyridine Synthesis
This protocol describes the use of GC-MS to identify volatile impurities generated during the synthesis of a fluorinated pyridine derivative.
Experimental Protocol:
1. Sample Preparation: Direct Injection
-
Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane).
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the sample to a GC vial for analysis.
2. GC-MS Analysis
-
GC System: A standard gas chromatograph.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Workflow for GC-MS Analysis of Synthesis Impurities:
Caption: Workflow for the identification of volatile impurities in a synthesis mixture.
Data Presentation:
| Retention Time (min) | Major Ions (m/z) | Tentative Identification |
| 5.8 | 78, 51 | Pyridine |
| 8.2 | 113, 84, 57 | 2-Fluoropyridine (starting material) |
| 10.5 | 131, 102, 75 | Dichlorofluoropyridine isomer |
| 12.1 | 149, 120, 93 | Trifluoromethylpyridine isomer |
Chiral Separation of Fluorinated Heterocyclic Enantiomers by SFC-MS
Supercritical fluid chromatography (SFC) is a powerful technique for the chiral separation of fluorinated heterocyclic compounds, often providing faster and more efficient separations than HPLC.[7][8][9]
Application Note: Enantiomeric Purity Determination of a Chiral Fluorinated Imidazole
This protocol details the separation and quantification of the enantiomers of a chiral fluorinated imidazole drug candidate.
Experimental Protocol:
1. Sample Preparation
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol/acetonitrile 50:50) to a final concentration of 1 mg/mL.
-
Transfer the solution to an SFC vial.
2. SFC-MS Analysis
-
SFC System: An analytical SFC system.
-
Mass Spectrometer: A single quadrupole mass spectrometer.
-
Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.1% ammonium hydroxide
-
-
Gradient: Isocratic, e.g., 20% B.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI positive.
-
Detection: UV at 254 nm and SIM (Selected Ion Monitoring) of the protonated molecule [M+H]⁺.
Workflow for Chiral SFC-MS Analysis:
Caption: Workflow for determining the enantiomeric purity of a chiral fluorinated imidazole.
Data Presentation:
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |
| Enantiomer 1 | 3.5 | 99.2 | 98.4% |
| Enantiomer 2 | 4.8 | 0.8 |
Quantitative Analysis by 19F NMR Spectroscopy
19F NMR spectroscopy is a highly specific and powerful tool for the quantitative analysis of fluorinated compounds, as the 19F nucleus has 100% natural abundance and a wide chemical shift range, minimizing signal overlap.[10][11][12][13]
Application Note: Purity Assessment of a Fluorinated Heterocyclic Building Block
This protocol describes the use of quantitative 19F NMR (qNMR) to determine the purity of a fluorinated pyrazole building block.
Experimental Protocol:
1. Sample Preparation
-
Accurately weigh approximately 20 mg of the fluorinated pyrazole sample into an NMR tube.
-
Accurately weigh and add approximately 10 mg of an internal standard (e.g., trifluorotoluene) to the same NMR tube.
-
Add 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Cap the tube and vortex until the sample and internal standard are fully dissolved.
2. 19F NMR Analysis
-
NMR Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Pulse Sequence: A standard 90° pulse-acquire sequence.
-
Acquisition Parameters:
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing signal (typically 30-60 s for accurate quantification).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Processing: Apply an exponential window function and manually phase and baseline correct the spectrum.
Workflow for Quantitative 19F NMR Analysis:
Caption: Workflow for the purity assessment of a fluorinated heterocyclic compound by qNMR.
Data Presentation:
| Signal | Chemical Shift (ppm) | Integral | Moles (relative to IS) | Purity (%) |
| Internal Standard (-CF₃) | -62.5 | 1.00 | 1.00 | - |
| Fluorinated Pyrazole (-CF₃) | -75.2 | 0.98 | 0.98 | 98.0% |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. eurofinsgenomics.eu [eurofinsgenomics.eu]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 9. news-medical.net [news-medical.net]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound. This guide addresses the most common issues in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction resulted in a low yield of the target compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The cyclocondensation reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, extending the reaction time or moderately increasing the temperature might be beneficial.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield. While ethanol or acetic acid are commonly used solvents, exploring other options or adjusting the reaction temperature could improve the outcome.
-
Degradation of Starting Materials or Product: 2-Fluorophenylhydrazine and the β-ketonitrile precursor can be sensitive to harsh reaction conditions. Ensure that the temperature is not excessively high and that the reaction is not exposed to strong acidic or basic conditions for prolonged periods, unless specified by a validated protocol.
-
Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation during extraction and optimize the purification method (e.g., column chromatography or recrystallization) to minimize losses.
-
Issue 2: Presence of a Major Impurity with the Same Mass
-
Question: My final product shows a significant impurity with the same mass as my target compound in the mass spectrum. What is this impurity and how can I get rid of it?
-
Answer: The most probable impurity with the same mass is the regioisomer, 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine . This side product arises from the alternative cyclization pathway during the reaction of 2-fluorophenylhydrazine with the unsymmetrical β-ketonitrile.
-
Mitigation during Synthesis: The ratio of the desired 1,3,5-substituted pyrazole to the undesired 1,5,3-substituted isomer can be influenced by the reaction conditions.[1][2] Some studies on analogous syntheses suggest that the solvent choice can play a crucial role in regioselectivity.[3] Experimenting with different solvents (e.g., polar protic vs. aprotic) or the addition of an acid or base catalyst might favor the formation of the desired isomer.
-
Purification: Separating these two isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is often the most effective method for separating regioisomers.[4][5][6] A careful selection of the stationary phase (e.g., silica gel) and the mobile phase is critical. A gradient elution might be necessary to achieve good separation.
-
Recrystallization: In some cases, fractional crystallization can be employed to separate isomers if they have sufficiently different solubilities in a particular solvent system.[6][7]
-
-
Issue 3: Multiple Unidentified Impurities in the Final Product
-
Question: My final product is contaminated with several minor impurities. What could be their origin?
-
Answer: The presence of multiple minor impurities can be attributed to several factors:
-
Impurities in Starting Materials: The purity of the starting materials, 2-fluorophenylhydrazine and the β-ketonitrile, is paramount. Impurities in these reagents will likely lead to the formation of corresponding side products. For example, the presence of other positional isomers of fluorophenylhydrazine will result in the formation of the corresponding isomeric pyrazole products.
-
Incomplete Cyclization: The hydrazone intermediate formed during the reaction may not have fully cyclized, leading to its presence as an impurity.[8]
-
Side Reactions of Intermediates: The reactive intermediates in the reaction mixture can potentially undergo other reactions. For instance, under certain conditions, a pyridazine derivative could be formed.[9]
-
Presence of Aldehydic Impurities: If an aldehyde is present as an impurity in the reactants or solvent, it can react with the pyrazolone intermediate to form by-products such as 4,4'-(arylmethylene)bis(pyrazol-5-ols).
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common and significant side reaction is the formation of the regioisomer, 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine. This occurs because the cyclization of the intermediate formed from 2-fluorophenylhydrazine and an unsymmetrical C4 building block (like 3-oxobutanenitrile) can proceed in two different ways.
Q2: How can I control the regioselectivity of the reaction?
A2: Controlling the regioselectivity can be complex and is often dependent on the specific substrates. However, general strategies include:
-
Solvent Selection: The polarity and proticity of the solvent can influence the reaction pathway.[3]
-
Temperature Control: Running the reaction at a specific, optimized temperature can favor the formation of one isomer over the other.
-
pH Adjustment: The use of acidic or basic catalysts can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl carbons, thereby influencing the cyclization outcome.[1][2]
Q3: What is the recommended method for purifying the final product?
A3: Column chromatography on silica gel is the most widely recommended method for separating the desired this compound from its regioisomeric impurity and other by-products.[4][5][6] Careful selection of the eluent system is crucial for achieving good separation. Recrystallization from a suitable solvent can be effective for removing other types of impurities and may sometimes help in enriching the desired isomer.[6][7]
Q4: What are the key starting materials for this synthesis?
A4: The synthesis is typically a cyclocondensation reaction. The key starting materials are:
-
2-Fluorophenylhydrazine (or its hydrochloride salt).
-
A C4 building block with two electrophilic centers, most commonly a β-ketonitrile such as 3-oxobutanenitrile (acetoacetonitrile) .[8]
Data Presentation
The following table summarizes the key product and the most likely major side product.
| Compound Name | Structure | Molecular Formula | Molecular Weight | Key Differentiating Features (Expected) |
| This compound (Desired Product) | (Illustrative, not actual) | C₁₀H₁₀FN₃ | 191.21 g/mol | In ¹H NMR, the chemical shift of the methyl group and the pyrazole ring proton will be characteristic. In ¹³C NMR, the chemical shifts of the carbons in the pyrazole ring will be distinct. |
| 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine (Regioisomeric Impurity) | (Illustrative, not actual) | C₁₀H₁₀FN₃ | 191.21 g/mol | The chemical shifts of the methyl group and the pyrazole ring proton in ¹H NMR, and the pyrazole ring carbons in ¹³C NMR, will differ from the desired product, allowing for differentiation. |
Experimental Protocols
Below is a general experimental protocol for the synthesis of this compound. This protocol is based on common procedures for the synthesis of similar aminopyrazoles and should be optimized for specific laboratory conditions.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reagent: To this solution, add 3-oxobutanenitrile (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for ethanol) or a moderately elevated temperature (e.g., 80-100 °C for acetic acid) and maintain for a period of 2-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using an acidic solvent, neutralize the mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the regioisomeric impurity and other by-products.
-
Alternatively, attempt purification by recrystallization from a suitable solvent or solvent mixture.
-
Mandatory Visualization
Caption: Synthetic pathway for this compound and its primary regioisomeric side product.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 8. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 9. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
How to improve the yield of pyrazole synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing pyrazole synthesis and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors ranging from the quality of starting materials to suboptimal reaction conditions.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.
-
Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. While a 1:1 molar ratio is standard, in some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst are critical parameters that often require optimization for each specific substrate combination.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heat.
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can significantly lower the yield of the desired product.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.
Strategies to Improve Regioselectivity:
-
Solvent Choice: The polarity of the solvent can significantly influence the isomer ratio. For instance, in the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, changing the solvent from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve the regioselectivity in favor of the 5-arylpyrazole isomer.
-
Catalyst Selection: The type of catalyst can influence which carbonyl group is more readily attacked. While acid catalysis is common, exploring different Lewis or Brønsted acids may alter the regiochemical outcome.
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of regioisomers. Experimenting with different temperatures is recommended.
-
Nature of Substituents: The electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role. Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for attack. Bulky substituents on either reactant can sterically hinder the approach to one of the carbonyl groups, thus favoring attack at the less hindered site.
Q3: My reaction mixture is turning dark or forming a tarry substance. What is causing this and how can I prevent it?
The formation of a dark, tarry material often indicates polymerization of the starting materials or the product, or degradation of sensitive functionalities. This is frequently caused by excessively high temperatures or the use of a strong acid catalyst.
Preventative Measures:
-
Lower the Reaction Temperature: If the reaction is being conducted at an elevated temperature, try running it at a lower temperature for a longer period.
-
Use a Milder Catalyst: If a strong acid is being used, consider switching to a milder acid catalyst, such as acetic acid, or even running the reaction under neutral conditions if the substrates are sufficiently reactive.
-
Ensure an Inert Atmosphere: Some starting materials or intermediates may be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.
-
Purify Starting Materials: Impurities in the starting materials can sometimes act as catalysts for polymerization or degradation.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole (Isomer A) and 1-Methyl-3-(2-furyl)-5-(trifluoromethyl)pyrazole (Isomer B)
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Isomer Ratio (A:B) | Total Yield (%) |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 88:12 | 95 |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 95:5 | 92 |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >99:1 | 90 |
Table 2: Comparison of Catalysts for the Synthesis of Pyrazole Derivatives
| 1,3-Dicarbonyl | Hydrazine | Catalyst | Solvent | Yield (%) |
| Acetylacetone | Phenylhydrazine | None | Ethanol | Low |
| Acetylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Good |
| Acetylacetone | Phenylhydrazine | HCl | Ethanol | Moderate |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | None | 95 |
| 1,3-Diketone | Arylhydrazine | Sc(OTf)₃ | DBU | 97 |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 equivalent).
-
Slowly add phenylhydrazine (1.0 equivalent) to the flask. The reaction is exothermic.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux for 1 hour.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to induce crystallization.[1]
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolone.[1]
Protocol 2: Paal-Knorr Synthesis of a Substituted Pyrrole
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the 1,4-diketone (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).
-
Heat the reaction mixture to reflux and monitor the progress by TLC (typically 15-30 minutes).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.
Protocol 3: Synthesis of a Pyrazoline from a Chalcone and Hydrazine
Materials:
-
Chalcone
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol or 1,4-Dioxane
-
Glacial acetic acid or Sulfuric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol or 1,4-dioxane (10-20 mL).[2]
-
Add hydrazine hydrate or phenylhydrazine (1-1.25 mmol) to the solution.[2]
-
Add a few drops of a catalyst, such as glacial acetic acid or sulfuric acid.[2]
-
Heat the reaction mixture to reflux (around 80°C) for 4-6 hours.[2]
-
Monitor the reaction progress using TLC.[2]
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[2]
-
Collect the solid precipitate by filtration, wash with water, and dry.[2]
-
Purify the crude pyrazoline derivative by recrystallization from ethanol.[2]
Visualizations
Caption: General workflow of the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Regioselective Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioisomer formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns in the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[3][4]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[5][6][7]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][2]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[8] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding, influencing the reaction outcome.[9]
Q3: I have obtained a mixture of pyrazole regioisomers. How can I separate them?
A3: The separation of pyrazole regioisomers can often be achieved using silica gel column chromatography.[3][4] The success of the separation depends on the difference in polarity between the two isomers.
Troubleshooting Steps for Separation:
-
TLC Analysis: Begin by conducting a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the mixture.[3][4]
-
Characterization: After separation, it is crucial to unequivocally determine the structure of each isolated isomer. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for this purpose. NOESY experiments can reveal through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[3][10]
Q4: My pyrazole synthesis is showing low or no regioselectivity. What can I do to improve it?
A4: Improving poor regioselectivity often involves modifying the reaction conditions to favor the formation of the desired isomer.
Optimization Strategies:
-
Solvent Modification: As mentioned, switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[8] These non-nucleophilic alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to higher selectivity.[8]
-
Temperature Adjustment: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which may affect the regioisomeric ratio. Experiment with running the reaction at different temperatures (e.g., room temperature, reflux) to see if it impacts the selectivity.
-
pH Control: The pH of the reaction medium can be adjusted to modulate the nucleophilicity of the hydrazine nitrogens. Adding a catalytic amount of acid or base might favor one reaction pathway over the other.[1][2]
-
Reagent Modification: If possible, consider modifying the substituents on your starting materials. Introducing a bulky group or a strong electron-withdrawing/donating group on either the 1,3-dicarbonyl or the hydrazine can enhance the intrinsic selectivity of the reaction.[1][2]
Data Presentation: Influence of Solvents on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.
| Entry | 1,3-Diketone (R1) | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| 1 | Phenyl | Ethanol | 50:50 | 85 | [8] |
| 2 | Phenyl | TFE | 85:15 | 90 | [8] |
| 3 | Phenyl | HFIP | 99:1 | 92 | [8] |
| 4 | 2-Furyl | Ethanol | 43:57 | 78 | |
| 5 | 2-Furyl | TFE | 90:10 | 88 | |
| 6 | 2-Furyl | HFIP | >99:1 | 91 |
Regioisomer A refers to the pyrazole with the methyl group on the nitrogen adjacent to the R1 substituent, while Regioisomer B has the methyl group on the nitrogen adjacent to the other carbonyl group.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[2][8]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[1]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1][2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorophenyl Pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorophenyl pyrazole derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for fluorophenyl pyrazole derivatives, and what is the general mechanism?
The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The reaction mechanism proceeds through several key steps:
-
Initial Condensation: A nitrogen atom from the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[2]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl carbon in an intramolecular fashion.
-
Dehydration & Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[2]
Q2: My reaction is resulting in a very low yield. What are the common causes and how can I address them?
Low yields in pyrazole synthesis are a frequent issue and can stem from several factors, from starting material quality to suboptimal reaction conditions.[1]
-
Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the fluorophenyl hydrazine derivative are pure, as impurities can lead to side reactions.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1]
-
Reaction Conditions: Temperature and reaction time are critical parameters that often require optimization.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] In some cases, an excess of hydrazine (approximately 2 equivalents) can improve yields.[2]
-
Incomplete Reactions: The reaction may not be driven to completion. Ensure sufficient reaction time and appropriate temperature to push the equilibrium towards the product.[1]
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack can occur at either carbonyl group, leading to two different pyrazole products.[1] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The solvent plays a crucial role. While protic solvents like ethanol are common, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can provide better results.[3] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity.
-
pH Control: The pH of the reaction medium can influence the outcome. Acidic conditions may favor one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
Q4: The reaction mixture is turning dark brown/black. What is the cause and what can be done to minimize this?
Discoloration is often observed in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is typically due to the formation of colored impurities from the hydrazine starting material itself.[1] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1]
Solutions:
-
Use a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial to neutralize the acid and achieve a cleaner reaction profile.[1]
-
Purify Starting Materials: Using freshly purified hydrazine can prevent the introduction of impurities that lead to discoloration.[1]
-
Purification: Discoloration often indicates impurities that can be removed during workup. Recrystallization or column chromatography are effective methods for purification.[1]
Q5: What are the recommended methods for purifying the final fluorophenyl pyrazole product?
Standard purification techniques are generally effective. The choice of method depends on the physical state of the product and the nature of the impurities.
-
Filtration: If the product precipitates from the reaction mixture as a solid, it can be collected by vacuum filtration.[1]
-
Recrystallization: This is a highly effective method for purifying solid products. A common solvent for recrystallization is ethanol.[1]
-
Column Chromatography: For products that are oils or solids that are difficult to recrystallize, column chromatography on silica gel is the preferred method.[1]
Section 2: Troubleshooting Guides
This section provides a logical workflow to diagnose and solve common experimental issues.
Troubleshooting Workflow for Low Reaction Yield
Factors Influencing Regioselectivity in Pyrazole Synthesis
References
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The following information is collated from established methodologies for enhancing the solubility of poorly water-soluble compounds, with a focus on pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound contains a solid powder. What is its general solubility profile?
Q2: I am observing poor oral bioavailability of my compound in preclinical studies. Could this be related to its solubility?
A2: Yes, poor oral bioavailability is frequently linked to low aqueous solubility.[2] For a compound to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[3] If this compound has low solubility, its dissolution rate will be slow, leading to incomplete absorption and consequently, low bioavailability.[3] Other factors that can contribute to low bioavailability include poor membrane permeability and first-pass metabolism.[2]
Q3: What are the initial steps to take to improve the solubility of this compound for in vitro assays?
A3: For in vitro experiments, a common starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a frequently used co-solvent for creating stock solutions of poorly soluble compounds.[4] Other options include ethanol and methanol.[4] It is crucial to keep the final concentration of the organic solvent in your assay low (typically <1%) to avoid solvent-induced artifacts.
-
pH Adjustment: Since this compound has an amine group, its solubility may be pH-dependent. The amine group can be protonated at acidic pH, forming a more soluble salt. Therefore, adjusting the pH of your aqueous buffer to a more acidic range could enhance solubility.
Troubleshooting Guide: Solubility Enhancement Strategies
If you continue to face solubility challenges, the following strategies can be employed. The choice of method will depend on the specific experimental requirements and the downstream application.
Physicochemical Approaches
These methods modify the physical properties of the compound to improve its dissolution rate and solubility.
Table 1: Summary of Physicochemical Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5] | Simple and effective for improving dissolution rate. | May not significantly increase equilibrium solubility. Can lead to particle aggregation.[6] |
| Co-solvency | The addition of a water-miscible organic solvent reduces the polarity of the aqueous environment, enhancing the solubility of nonpolar compounds.[4] | Easy to implement for in vitro studies. | Potential for solvent toxicity in cell-based assays and in vivo studies.[4] |
| pH Adjustment | For ionizable compounds, altering the pH of the solution to favor the charged species can significantly increase solubility. | Highly effective for compounds with acidic or basic functional groups. | Not applicable to neutral compounds. Can affect compound stability and biological activity. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[5] | Effective at low concentrations. | Can interfere with certain biological assays. Potential for toxicity.[4] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, enhancing their solubility.[5] | Generally well-tolerated and effective. | Can be expensive. The complexation efficiency depends on the guest molecule's size and shape.[6] |
Formulation-Based Approaches
For more advanced applications, such as in vivo studies, formulation strategies can be employed to improve solubility and bioavailability.
Table 2: Overview of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Key Considerations |
| Solid Dispersions | The drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, which enhances wettability and dissolution.[6] | The choice of carrier is critical. Stability of the amorphous form needs to be assessed. |
| Lipid-Based Formulations | The compound is dissolved or suspended in a lipid-based vehicle, such as oils, surfactants, and co-solvents. These can form emulsions or microemulsions upon dilution in gastrointestinal fluids. | Can significantly enhance oral bioavailability. The formulation needs to be optimized for stability and drug loading. |
| Nanosuspensions | The drug is formulated as nanosized particles, which dramatically increases the surface area and dissolution velocity. | Requires specialized equipment for production. Potential for particle aggregation over time. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Preparation: Weigh 1-2 mg of this compound into separate small glass vials.
-
Solvent Addition: Add a known volume (e.g., 100 µL) of the test solvent (e.g., water, PBS, ethanol, DMSO) to each vial.
-
Equilibration: Vortex the vials for 1-2 minutes. Place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Observation and Analysis: Visually inspect for undissolved particles. If particles are present, centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Weighing: Accurately weigh a desired amount of this compound.
-
Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be applied if necessary, but be cautious of potential degradation.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Visualizations
Caption: A workflow for addressing the solubility issues of this compound.
Caption: The logical relationship between solubility challenges and enhancement strategies.
References
- 1. 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stability of Fluorinated Pyrazole Compounds in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated pyrazole compounds. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My fluorinated pyrazole compound appears to be degrading in solution. What are the common causes?
A1: Instability of fluorinated pyrazole compounds in solution can be attributed to several factors, including:
-
Hydrolysis: The pyrazole ring can be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The compound may react with dissolved oxygen or oxidizing agents present in the solvent or reagents.[1][2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4][5]
-
Solvent Effects: The choice of solvent can influence the stability of the compound. For instance, some fluorinated pyrazoles may be less stable in protic solvents.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
Q2: I'm observing unexpected peaks in my chromatogram when analyzing my fluorinated pyrazole sample. What could they be?
A2: Unexpected peaks are often indicative of degradation products. Common degradation pathways for pyrazole-containing compounds like celecoxib, a well-studied fluorinated pyrazole, include:
-
Hydrolytic Degradation: Under acidic or basic conditions, the pyrazole ring or substituents may undergo hydrolysis. For celecoxib, this can lead to the formation of various related impurities.
-
Oxidative Degradation: Oxidation can result in the formation of hydroxylated or other oxidized derivatives. In the case of celecoxib, methyl hydroxylation followed by further oxidation to a carboxylic acid derivative is a known metabolic pathway and can also occur chemically.[2]
-
Photodegradation: Light exposure can lead to a variety of degradation products. For celecoxib, photodegradation in river water has been shown to produce compounds such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonic acid and 4-[1-(4-sulfoaminephenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid.[4][5]
It is crucial to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Q3: How can I improve the stability of my fluorinated pyrazole compound in solution?
A3: To enhance the stability of your compound, consider the following:
-
pH Control: Buffer the solution to a pH where the compound exhibits maximum stability. For many pyrazoles, a slightly acidic to neutral pH is often optimal.
-
Solvent Selection: Use aprotic solvents if your compound is susceptible to hydrolysis. Ensure the solvent is of high purity and free from peroxides or other oxidizing impurities.
-
Inert Atmosphere: For oxygen-sensitive compounds, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation kinetics.
-
Antioxidants: For compounds prone to oxidation, the addition of a suitable antioxidant may be beneficial, but compatibility must be verified.
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound Concentration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Analyze the pH of your solution. Prepare fresh solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the concentration over time. | Identification of the optimal pH range for stability. |
| Oxidation | Degas your solvent prior to use. Prepare the solution under an inert atmosphere. Add a known antioxidant (test for compatibility first). | Reduced rate of degradation if oxidation is the primary pathway. |
| Photodegradation | Prepare and store the solution in the dark or in amber vials. Compare the stability to a sample exposed to ambient light. | Minimal degradation in the light-protected sample. |
| Incorrect Storage | Review the recommended storage conditions for your specific compound. Ensure the storage temperature is appropriate. | Stability is improved under correct storage conditions. |
Issue 2: Appearance of Unknown Peaks in Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation | Perform a forced degradation study (see Experimental Protocols section). Subject the compound to acidic, basic, oxidative, and photolytic stress. | Generation of potential degradation products, which can be matched with the unknown peaks. |
| Impurity in Starting Material | Re-analyze the starting material using a high-resolution analytical technique. | Confirmation of the purity of the starting material. |
| Contamination | Review all reagents, solvents, and equipment used in the sample preparation. Prepare a blank sample to check for contaminants. | Identification and elimination of the source of contamination. |
Quantitative Data on Stability
The stability of fluorinated pyrazole compounds can vary significantly based on their specific structure and the conditions to which they are exposed. The following table summarizes representative data from studies on celecoxib, a fluorinated pyrazole-containing drug.
| Stress Condition | Compound | Conditions | Degradation (%) | Reference |
| Acidic Hydrolysis | Celecoxib | 0.1 N HCl, 40°C, 817 hours | ~3% | [1] |
| Basic Hydrolysis | Celecoxib | 0.1 N NaOH, 40°C, 817 hours | ~3% | [1] |
| Oxidation | Celecoxib | 3% H₂O₂, 23°C, 817 hours | ~22% | [1] |
| Photodegradation | Celecoxib | River water, sunlight exposure, 36 weeks | ~3% | [4][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of the fluorinated pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing both UV and visible light (e.g., a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 70°C) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acidic and basic hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze all samples by a suitable analytical method, typically a reverse-phase HPLC method with UV or mass spectrometric detection.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the mass balance to ensure that all degradation products have been accounted for.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
1. Column and Mobile Phase Selection:
-
Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
A typical mobile phase for fluorinated pyrazoles could be a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Inject a mixture of the unstressed and stressed (degraded) samples.
-
Optimize the mobile phase composition (gradient or isocratic), flow rate, and column temperature to achieve adequate separation between the parent compound and all degradation products.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.
Visualizations
References
- 1. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing biaryl formation in pyrazole N-arylation reactions
Welcome to the technical support center for pyrazole N-arylation reactions. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the formation of undesired biaryl byproducts in their coupling reactions.
Troubleshooting Guide: Biaryl Formation
One of the most common side reactions encountered during pyrazole N-arylation is the formation of biaryl compounds through homo-coupling of the aryl halide or subsequent cross-coupling reactions. This guide provides answers to frequently asked questions and detailed troubleshooting strategies to improve the selectivity and yield of your desired N-arylpyrazole product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of biaryl byproduct formation in my pyrazole N-arylation reaction?
A1: Biaryl formation, a common side reaction in cross-coupling chemistry, typically arises from two main pathways:
-
Homo-coupling of the aryl halide: This is particularly prevalent in Ullmann-type reactions that use copper catalysts at high temperatures.
-
Palladium-catalyzed cross-coupling: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, biaryl byproducts can form from the coupling of the starting aryl halide with an organometallic intermediate.[1][2] This can be a significant issue in related reactions like borylation, where the newly formed arylboronate can undergo a Suzuki coupling with the starting aryl halide.[3]
The choice of catalyst, ligands, base, and reaction temperature can significantly influence the prevalence of these side reactions.[4]
Q2: I am observing a significant amount of biaryl byproduct. What is the first parameter I should investigate to minimize it?
A2: The ligand is often the most critical factor in controlling selectivity. For palladium-catalyzed reactions, switching to bulky, electron-rich phosphine ligands can favor the desired C-N bond formation over C-C bond formation.[5][6] For copper-catalyzed systems, the use of chelating ligands like diamines or amino acids (e.g., L-proline) can significantly improve yields and reduce side reactions by stabilizing the copper catalyst and facilitating the N-arylation pathway.[7][8][9][10]
Q3: Can the choice of catalyst (Palladium vs. Copper) influence the formation of biaryl impurities?
A3: Yes, the choice of catalyst system is crucial. While both palladium and copper are effective for N-arylation, they have different tendencies for promoting side reactions.
-
Palladium catalysts , often used in Buchwald-Hartwig aminations, can be highly efficient but may also promote biaryl formation, especially at high temperatures or with less effective ligands.[4][5]
-
Copper catalysts , used in Ullmann-type couplings, have seen significant improvements with the development of milder reaction conditions using various ligands, which can suppress biaryl formation.[11][12][13] Modern copper-catalyzed systems often provide excellent selectivity for N-arylation.[8][9]
Q4: How do the reaction temperature and choice of base affect biaryl formation?
A4: Both temperature and base play a significant role.
-
Temperature: Higher temperatures can lead to catalyst decomposition and an increase in side reactions, including biaryl formation.[4] Whenever possible, operating at the lowest effective temperature is recommended. Modern catalyst systems with highly active ligands often allow for lower reaction temperatures.[11]
-
Base: The strength and nature of the base are critical. Strong bases are generally required for the deprotonation of the pyrazole. However, an excessively strong or poorly soluble base can lead to side reactions. Common bases include K₂CO₃, Cs₂CO₃, and KOtBu. The optimal base often depends on the specific catalyst system and substrates.[7][14] For instance, in some palladium-catalyzed borylations that lead to biaryl byproducts, even weak bases like KOAc can be problematic.[3]
Experimental Protocols and Methodologies
Below are representative experimental protocols for pyrazole N-arylation that have been shown to provide high yields and selectivity, minimizing biaryl formation.
Protocol 1: Copper-Diamine Catalyzed N-Arylation of Pyrazole
This protocol is adapted from the work of Buchwald and colleagues, which describes a general and efficient method for the N-arylation of various nitrogen heterocycles.[7][8][9]
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add CuI (5 mol %), the pyrazole (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 equiv.). The tube is evacuated and backfilled with argon.
-
Reagent Addition: The aryl halide (1.0 mmol), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol %), and the solvent (e.g., dioxane or toluene) are added via syringe.
-
Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is heated in an oil bath at a specified temperature (typically 80-110 °C) for the specified time (typically 12-24 h).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the N-arylpyrazole.
Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazole (Buchwald-Hartwig Amination)
This protocol is a general representation of a Buchwald-Hartwig amination adapted for pyrazoles.[5][15]
-
Reaction Setup: In a glovebox, a vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), a bulky phosphine ligand (e.g., tBuDavePhos, 4 mol %), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: The pyrazole (1.2 mmol), the aryl halide (1.0 mmol), and the solvent (e.g., toluene) are added.
-
Reaction Conditions: The vial is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for the required time (typically 2-24 h).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Data Summary
The following tables summarize key reaction parameters from the literature to guide your experimental design.
Table 1: Comparison of Catalyst Systems for Pyrazole N-Arylation
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Ref. |
| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 80-95 | [7][8] |
| Cu₂O | Salicylaldoxime | Cs₂CO₃ | CH₃CN | 100 | >90 | [16] |
| Pd₂(dba)₃ | tBuDavePhos | NaOtBu | Toluene | 100 | 75-95 | [5] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 85-98 |
Table 2: Influence of Ligand on Biaryl Formation (Qualitative)
| Catalyst | Ligand Type | Tendency for Biaryl Formation | Comments |
| Palladium | Bulky, electron-rich monophosphines (e.g., XPhos, tBuBrettPhos) | Low | Promotes reductive elimination from the Pd(II) intermediate to form the C-N bond.[17] |
| Palladium | Less bulky or bidentate phosphines (e.g., BINAP) | Moderate to High | Can be effective but may require more optimization to suppress side reactions.[4] |
| Copper | Diamines (e.g., N,N'-dimethylethylenediamine) | Low | Stabilizes the copper center and facilitates the desired coupling pathway.[7][9] |
| Copper | Amino Acids (e.g., L-Proline) | Low | Acts as an effective and inexpensive ligand to promote selective N-arylation.[10] |
Visual Guides
Diagram 1: General Catalytic Cycle for Pyrazole N-Arylation
Caption: General catalytic cycles for Pd and Cu-catalyzed pyrazole N-arylation.
Diagram 2: Troubleshooting Workflow for Biaryl Formation
Caption: A logical workflow for troubleshooting and minimizing biaryl byproducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. asianpubs.org [asianpubs.org]
- 17. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Technical Support Center: Purification of Fluorinated Amine Compounds
Welcome to the Technical Support Center for the purification of fluorinated amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these unique molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying fluorinated amine compounds?
A1: The introduction of fluorine atoms into an amine molecule can significantly alter its physicochemical properties, leading to several purification challenges:
-
Altered Basicity: Fluorination, particularly on the carbon atoms alpha or beta to the nitrogen, has a strong electron-withdrawing effect, which significantly lowers the pKa of the amine compared to its non-fluorinated analogs.[1][2] This change in basicity affects the compound's behavior during acid-base extraction and ion-exchange chromatography.
-
Unique Solubility Profiles: Heavily fluorinated compounds exhibit "fluorophilicity," a tendency to have high solubility in fluorinated solvents and low solubility in hydrocarbon or aqueous solvents.[1] This property can be exploited for purification using fluorous solid-phase extraction (FSPE) or liquid-liquid extraction with fluorinated solvents.
-
Co-elution with Non-fluorinated Impurities: The polarity of fluorinated amines can be similar to that of their non-fluorinated precursors or byproducts, leading to co-elution in normal and reversed-phase chromatography.
-
Degradation: Some fluorinated amines can be sensitive to aqueous workups or basic conditions, leading to degradation of the target compound.[3][4]
-
"Oiling Out" during Crystallization: Fluorinated amines, like other amines, can be prone to separating as an oil instead of a crystalline solid during crystallization attempts.
Q2: How does fluorination affect the choice of a chromatographic system?
A2: Fluorination significantly impacts chromatographic behavior. Here are key considerations:
-
Reversed-Phase HPLC: Standard C8 and C18 columns can be effective, but the retention of fluorinated amines can be sensitive to the mobile phase composition. The use of fluorinated eluents (e.g., trifluoroethanol) with a standard hydrocarbon column (H-column) or a hydrocarbon eluent with a fluorinated column (F-column) can enhance separation from their non-fluorinated counterparts.[1][5]
-
Fluorinated Stationary Phases: For compounds with significant fluorine content, stationary phases like pentafluorophenyl (PFP) or perfluoroalkyl phases can offer unique selectivity.[6][7][8] These phases can separate compounds based on interactions other than just hydrophobicity, such as dipole-dipole and π-π interactions.[8]
-
Mobile Phase Additives: The use of acidic modifiers like trifluoroacetic acid (TFA) or formic acid is crucial for good peak shape in reversed-phase chromatography of basic amines. These additives protonate the amine, reducing tailing caused by interactions with residual silanols on the silica-based stationary phase.
Q3: When should I consider crystallization for purifying a fluorinated amine?
A3: Crystallization is a powerful technique for obtaining high-purity solid material. Consider crystallization when:
-
Your fluorinated amine is a solid at room temperature.
-
You need to remove impurities with different solubility profiles.
-
You want to isolate a specific salt form of the amine. Converting the freebase to a salt (e.g., hydrochloride or sulfate) often improves its crystallinity.
-
You are dealing with a crude mixture where the desired compound is the major component.
Q4: Can I use liquid-liquid extraction for fluorinated amines?
A4: Yes, liquid-liquid extraction is a common and useful technique. The basicity of the amine is a key factor.
-
Acid-Base Extraction: You can extract a basic fluorinated amine from an organic solvent into an acidic aqueous solution (e.g., dilute HCl). The protonated amine salt will be water-soluble. After separating the layers, the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which can then be extracted back into an organic solvent. Remember that the pKa of the fluorinated amine will determine the pH required for efficient extraction.
-
Fluorous-Phase Extraction: For highly fluorinated amines, a liquid-liquid extraction using a fluorous solvent (e.g., perfluorohexane) and a common organic solvent (e.g., toluene) can be very effective for separating fluorinated from non-fluorinated compounds.
Troubleshooting Guides
Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic amine and acidic silanol groups on the silica support. | Add an acidic modifier (0.1% TFA or formic acid) to the mobile phase.[9] Use an end-capped column. Consider using a polymer-based column. |
| Mobile phase pH is close to the pKa of the amine. | Adjust the mobile phase pH to be at least 2 units away from the amine's pKa. For basic amines, a lower pH is generally better. | |
| Co-elution of Fluorinated and Non-Fluorinated Compounds | Similar polarity of the compounds under the chosen conditions. | Change the stationary phase (e.g., from C18 to a PFP or a perfluoroalkyl phase).[6][8] Change the organic modifier in the mobile phase (e.g., acetonitrile to methanol or vice versa).[1] Use a fluorinated eluent with a hydrocarbon column or vice versa.[1][5] |
| Low Recovery | Irreversible adsorption of the amine to the column. | Add a stronger acid or a competing base to the mobile phase. Check for sample precipitation on the column. |
| Degradation of the compound on the column. | Ensure the mobile phase pH is compatible with the stability of your compound.[3][4] |
Crystallization
| Problem | Possible Cause | Solution |
| Compound "Oils Out" (separates as a liquid) | Solution is too concentrated or cooled too quickly. | Reduce the concentration by adding more solvent. Slow down the cooling rate. |
| Inappropriate solvent system. | Try a different solvent or a mixture of a good solvent and a poor solvent (anti-solvent). | |
| No Crystals Form | Compound is too soluble in the chosen solvent. | Slowly add an anti-solvent until the solution becomes slightly turbid, then warm to clarify and cool slowly. Try evaporative crystallization from a more volatile solvent. |
| Impurities are inhibiting crystallization. | Try to pre-purify the compound by another method (e.g., flash chromatography) to remove major impurities. | |
| Poor Crystal Quality | Crystallization occurred too rapidly. | Slow down the crystallization process by reducing the rate of cooling or the rate of anti-solvent addition. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of vigorous shaking.[10] |
| High concentration of surfactants or other impurities. | Add a small amount of brine (saturated NaCl solution) to break the emulsion.[10] Filter the mixture through a pad of Celite. | |
| Poor Separation of Layers | Densities of the two solvents are too similar. | Add a solvent to one of the phases to alter its density (e.g., add a small amount of a denser, water-immiscible solvent to the organic phase). |
| Low Recovery of Amine | Incorrect pH of the aqueous phase for acid-base extraction. | Ensure the pH of the acidic solution is at least 2 units below the pKa of the fluorinated amine for extraction into the aqueous phase. Ensure the pH of the basic solution is at least 2 units above the pKa for extraction back into the organic phase. |
| Amine salt is partially soluble in the organic phase. | Perform multiple extractions with the aqueous phase to ensure complete transfer of the amine salt. |
Data Presentation
Table 1: pKa Values of Selected Fluorinated Amines and Non-Fluorinated Analogs
| Compound | Structure | pKa |
| Ethylamine | CH₃CH₂NH₂ | 10.6 |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 |
| Aniline | C₆H₅NH₂ | 4.6 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.66 |
| 2,3,4,5,6-Pentafluoroaniline | C₆F₅NH₂ | -0.26 |
Note: pKa values can vary slightly depending on the measurement conditions.
Table 2: Comparison of HPLC Conditions for Separating Fluorinated and Non-Fluorinated Peptides
| Analyte Pair (Fluorinated/Non-Fluorinated) | Column Type | Eluent System | Retention Time (Fluorinated) (min) | Retention Time (Non-Fluorinated) (min) | Separation (Δt_R) (min) |
| Fluorinated Peptide 1 / Peptide 1 | C18 (H-column) | Water/Acetonitrile (H-eluent) | 15.8 | 14.5 | 1.3 |
| Fluorinated Peptide 1 / Peptide 1 | Fluorinated (F-column) | Water/Acetonitrile (H-eluent) | 17.2 | 15.1 | 2.1 |
| Fluorinated Peptide 1 / Peptide 1 | C18 (H-column) | Water/Trifluoroethanol (F-eluent) | 14.9 | 15.5 | -0.6 |
| Fluorinated Peptide 1 / Peptide 1 | Fluorinated (F-column) | Water/Trifluoroethanol (F-eluent) | 16.1 | 16.8 | -0.7 |
Data adapted from a study on the separation of fluorinated and non-fluorinated peptides, illustrating the impact of column and eluent choice on separation.[1] A negative Δt_R indicates that the non-fluorinated compound has a longer retention time.
Experimental Protocols
Detailed HPLC Purification Protocol for a Fluorinated Aromatic Amine
This protocol provides a general procedure for the purification of a fluorinated aromatic amine using preparative reversed-phase HPLC, based on a method for 4-Fluoro-2-methyl-1H-indol-5-amine.[9]
1. Materials and Instrumentation
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid
-
Crude fluorinated amine sample
-
Rotary evaporator
2. Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve the crude fluorinated amine in a minimal amount of a suitable solvent (e.g., a mixture of water/ACN or DMSO).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions)
-
Detection Wavelength: Monitor at a wavelength where the compound has strong UV absorbance (e.g., 254 nm or 280 nm).
-
Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 10%) to a high percentage (e.g., 95%) over 20-30 minutes is a good starting point. The optimal gradient will depend on the specific compound and impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of the desired product.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
-
Product Isolation:
-
Pool the pure fractions.
-
Remove the acetonitrile using a rotary evaporator.
-
Lyophilize or extract the product from the remaining aqueous solution.
-
Mandatory Visualizations
Caption: General workflow for the purification of fluorinated amine compounds.
Caption: Troubleshooting flowchart for common HPLC issues with fluorinated amines.
References
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Overcoming low conversion rates in pyrazole cyclocondensation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during pyrazole cyclocondensation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, purification, and analysis of pyrazoles.
Question 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in pyrazole synthesis, most commonly the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.1-1.2 equivalents) can be employed to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Consider Catalyst Choice: While many pyrazole syntheses proceed without a catalyst, acidic or basic catalysts can significantly improve rates and yields. A few drops of glacial acetic acid are often used.[2] For certain substrates, Lewis acids like Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to be effective.[3][4]
-
Solvent Selection: The choice of solvent is crucial. Protic solvents like ethanol are traditionally used.[5] However, aprotic dipolar solvents (e.g., DMF, DMAc) have been found to give better results, especially when using aryl hydrazine hydrochlorides.[5] Adding a solution of 10 N HCl to an amide solvent can accelerate dehydration steps and improve yields.[5]
Question 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Solutions for Improving Regioselectivity:
-
Solvent and pH Control: The reaction medium can significantly influence the isomeric ratio. Acidic conditions in polar protic solvents such as ethanol often favor the formation of one isomer, while basic conditions could favor the other.[1] Performing the reaction in N,N-dimethylacetamide (DMAc) with an acid medium can lead to good yields and high regioselectivity.[5]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Temperature: Reaction temperature can affect the kinetic vs. thermodynamic control of the reaction, thereby influencing the ratio of the products. Experimenting with different temperatures is recommended.
Question 3: My reaction has produced the pyrazoline intermediate instead of the desired aromatic pyrazole. How do I fix this?
This is a common outcome, especially when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[2] The initial cyclization yields the non-aromatic pyrazoline ring. To obtain the pyrazole, an oxidation step is required.[2][6]
Solutions for Aromatization:
-
In-situ Oxidation: Sometimes, simply heating the reaction mixture in a solvent like glacial acetic acid or DMSO with access to oxygen can promote oxidative aromatization.[2][7]
-
Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step.[2] Common methods include:
Question 4: My reaction mixture has turned dark, and the crude product is highly colored. What causes this and how can I purify my product?
Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[1]
Purification Strategies:
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.[8]
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[8]
-
Recrystallization: This is a highly effective method for removing colored impurities, which often remain in the mother liquor.[1][8][9] Ethanol is a common and effective solvent for recrystallizing pyrazoles.[10]
-
Column Chromatography: Silica gel chromatography is a standard method for purification.[1] If the pyrazole is basic and shows poor behavior on silica, the silica gel can be deactivated with triethylamine or ammonia in methanol before use.[9]
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data on how different experimental parameters can affect the yield of pyrazole synthesis.
Table 1: Effect of Solvent on Pyrazoline Synthesis Yield
| Entry | Solvent | Time (hrs) | Yield (%) |
| 1 | Ethanol | 32 | 85 |
| 2 | Methanol | 32 | 89 |
| 3 | Acetonitrile | 32 | 55 |
| 4 | DCM | 32 | 55 |
| 5 | DMF | 32 | 50 |
| 6 | DMSO | 32 | 57 |
Reaction conditions: Chalcone (5 mmol), hydrazine hydrate (10 mmol), and baker's yeast (2g) in solvent (15mL) at room temperature. Data sourced from a study on Saccharomyces cerevisiae catalyzed cyclocondensation.[11]
Table 2: Effect of Catalyst Loading on Pyrazoline Synthesis Yield
| Entry | Catalyst Amount (g) | Time (hrs) | Yield (%) |
| 1 | 0 | 32 | 0 |
| 2 | 1 | 32 | 35 |
| 3 | 2 | 32 | 89 |
| 4 | 3 | 32 | 90 |
Reaction conditions: Chalcone (5 mmol), hydrazine hydrate (10 mmol), and baker's yeast in methanol (15mL) at room temperature. Data sourced from a study on Saccharomyces cerevisiae catalyzed cyclocondensation.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a typical synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), a mild base like sodium acetate may be added to neutralize the acid.[1]
-
Reaction: Stir the mixture at room temperature or heat to reflux. The optimal temperature and time depend on the specific substrates and should be determined by monitoring the reaction.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1] The crude product can then be taken up in an organic solvent and washed with water and brine.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]
Visualizations
The following diagrams illustrate common workflows for troubleshooting and executing pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for a typical Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
Impact of fluorinated alcohols on pyrazole synthesis regioselectivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the impact of fluorinated alcohols on the regioselectivity of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-diketones?
The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can lead to the formation of a mixture of two pyrazole regioisomers, which are often difficult to separate.[1][2][3] This lack of regioselectivity is a significant challenge, particularly when a specific isomer is required for biological activity or as a pharmaceutical intermediate.
Q2: How do fluorinated alcohols influence the regioselectivity of pyrazole synthesis?
The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[1][2][3] These solvents favor the formation of one regioisomer over the other, simplifying product purification and improving the overall efficiency of the synthesis.
Q3: What is the proposed mechanism for the enhanced regioselectivity observed with fluorinated alcohols?
Fluorinated alcohols are believed to enhance regioselectivity through their unique solvent properties. They can form hemiketal intermediates by adding to one of the carbonyl groups of the 1,3-diketone.[1] This preferential interaction with one carbonyl group directs the subsequent attack of the hydrazine, leading to the selective formation of one pyrazole regioisomer. An NMR experiment has shown that the addition of a fluorinated alcohol to a 1,3-diketone containing a trifluoromethyl group results in the formation of a hemiketal at the carbonyl adjacent to the CF3 group.[1]
Q4: Which fluorinated alcohol, TFE or HFIP, provides better regioselectivity?
While both TFE and HFIP improve regioselectivity compared to conventional solvents like ethanol, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been observed to provide higher selectivity in many cases.[1] The increased acidity and hydrogen-bond donating ability of HFIP are thought to contribute to its superior performance in directing the reaction pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity / Mixture of Isomers | Use of non-fluorinated solvents like ethanol.[1][2] | Switch to a fluorinated alcohol solvent such as TFE or, preferably, HFIP to enhance the regioselectivity.[1][4] |
| Intrinsic electronic and steric properties of the 1,3-diketone and hydrazine substrates favoring the undesired isomer. | While fluorinated alcohols significantly improve selectivity, complete control may not be achievable for all substrates. Further optimization of reaction temperature or the use of additives may be necessary. | |
| Low Reaction Yield | Incomplete reaction or side product formation. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. While fluorinated alcohols primarily impact regioselectivity, they can also influence reaction rates. Ensure the reaction is stirred at an appropriate temperature (e.g., room temperature or reflux) as specified in optimized protocols.[4] |
| The intermediate 5-hydroxy-5-trifluoromethylpyrazoline is formed and does not fully convert to the pyrazole.[1] | In cases where the pyrazoline intermediate is stable, a subsequent dehydration step is required. This can be achieved by treating the reaction mixture with an acid, such as 3 M HCl in THF under reflux.[1] | |
| Difficulty in Product Isolation | The desired pyrazole regioisomer is soluble in the reaction mixture. | After completion of the reaction, consider pouring the mixture into ice-cold water to precipitate the product. The solid can then be collected by vacuum filtration.[4] |
| The product remains in solution even after adding water. | If precipitation does not occur, perform an extraction with a suitable organic solvent. The crude product can then be purified by column chromatography.[4] |
Quantitative Data Summary
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine. The data clearly demonstrates the superior regioselectivity achieved with fluorinated alcohols, particularly HFIP.
| 1,3-Diketone | Solvent | Regioisomeric Ratio (Desired : Undesired) | Total Yield (%) |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | 1 : 1.1 | 95 |
| TFE | 95 : 5 | 93 | |
| HFIP | 97 : 3 | 98 | |
| 1-(2-furyl)-4,4,5,5,5-pentafluoro-1,3-pentanedione | EtOH | 1 : 1.2 | 90 |
| TFE | 96 : 4 | 92 | |
| HFIP | > 99 : 1 | 95 | |
| 1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | 1 : 1.3 | 92 |
| TFE | 94 : 6 | 90 | |
| HFIP | > 99 : 1 | 96 |
Data adapted from Fustero, S., et al. (2008). J. Org. Chem., 73(9), 3523-3529.[1]
Experimental Protocols
General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols [1][4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in the chosen fluorinated alcohol (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired pyrazole regioisomer.
Visualizations
Caption: Proposed mechanism for enhanced regioselectivity in pyrazole synthesis using fluorinated alcohols.
Caption: Troubleshooting workflow for improving pyrazole synthesis regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: pH Control Strategies for Selective Pyrazole Synthesis
Welcome to the Technical Support Center for selective pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to controlling pyrazole synthesis, with a particular focus on the strategic use of pH.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pyrazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Regioselectivity or Formation of Undesired Regioisomers
Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?
A: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regiochemical outcome is influenced by a delicate balance of steric and electronic factors of the reactants, as well as the reaction conditions.[1] Here are key strategies to enhance regioselectivity:
-
pH Control: The pH of the reaction medium is a critical factor.[1]
-
Acidic Conditions: The addition of a catalytic amount of a weak acid, such as glacial acetic acid, can protonate the more basic nitrogen atom of a substituted hydrazine. This reduces its nucleophilicity and can favor the attack of the other nitrogen atom, thus directing the regioselectivity.[1][2]
-
Basic Conditions: Conversely, basic conditions can favor the nucleophilic attack from the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[3] Experimenting with mild bases may favor the formation of the alternative regioisomer.
-
-
Solvent Selection: The choice of solvent can dramatically influence the ratio of regioisomers. Aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity than polar protic solvents such as ethanol, particularly when using aryl hydrazine hydrochlorides.
-
Steric Hindrance: Employing a bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction to favor the formation of a single regioisomer.
-
Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the product ratio.
Issue 2: Poor Reaction Yield
Q: The yield of my pyrazole synthesis is consistently low. What are the potential causes and how can I improve it?
A: Low yields in pyrazole synthesis can stem from several factors, including incomplete reactions, side-product formation, and degradation of starting materials. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to unwanted side reactions, and hydrazine derivatives can degrade over time. Using freshly opened or purified reagents is recommended.
-
Reaction Conditions Optimization:
-
pH Adjustment: As with regioselectivity, the pH can impact the overall reaction rate and yield. If the reaction is sluggish, the addition of a catalytic amount of acid (e.g., a few drops of glacial acetic acid) can facilitate the initial hydrazone formation and subsequent cyclization.[4][5]
-
Temperature and Time: Increasing the reaction temperature or prolonging the reaction time may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions.[4]
-
Catalyst: The choice of catalyst can be crucial. While acid catalysis is common, other catalysts have been explored and may be more effective for your specific substrates.
-
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. In some cases, using a slight excess of the hydrazine (1.1-1.2 equivalents) can help drive the reaction to completion.
Issue 3: Formation of Side Products and Impurities
Q: My reaction mixture is turning a dark color, and I'm observing significant side product formation. What could be the cause?
A: The formation of colored impurities is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored byproducts from the hydrazine starting material, which can be exacerbated by acidic conditions.
-
Neutralize Acidity: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: Hydrazine derivatives can be sensitive to air and may undergo oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Purification: If colored impurities are formed, they can often be removed by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis and how does pH play a role?
A1: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][6] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to two different regioisomers.[1] The pH of the reaction medium can influence which nitrogen atom of a substituted hydrazine acts as the primary nucleophile, thereby directing the initial attack and influencing the final regioisomeric ratio.[1]
Q2: Are there alternatives to pH control for achieving high regioselectivity?
A2: Yes, several other strategies can be employed to control regioselectivity. The choice of solvent can have a significant impact. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some cases.[7] Additionally, steric hindrance can be used as a controlling element by choosing bulky substituents on either the dicarbonyl compound or the hydrazine.
Q3: How do I choose between acidic and basic conditions for my specific synthesis?
A3: The optimal pH condition is highly dependent on the specific substrates being used. A good starting point is to perform small-scale screening experiments. For a typical Knorr synthesis, you can start with a catalytic amount of a weak acid like acetic acid. If the desired regioselectivity is not achieved, you can then explore neutral or basic conditions. It is recommended to consult the literature for similar substrate combinations to see what conditions have been successful.
Data Presentation
The following table summarizes the effect of the solvent on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. While not a direct measure of pH, the properties of these solvents can influence the protonation state of the reactants and thus the reaction pathway.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Total Yield (%) |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 55:45 | 85 |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | 92 |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | 95 |
Regioisomer A is the 3-trifluoromethyl-5-(2-furyl)pyrazole, and Regioisomer B is the 5-trifluoromethyl-3-(2-furyl)pyrazole. Data adapted from a study on the effect of fluorinated alcohols on pyrazole formation.[7]
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of a Substituted Pyrazole
This protocol describes a general procedure for the Knorr pyrazole synthesis using a catalytic amount of acetic acid.
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Base-Mediated Synthesis of a Pyrazole Derivative
This protocol provides a general method for pyrazole synthesis under basic conditions.
Materials:
-
Chalcone (α,β-unsaturated ketone) (1.0 mmol)
-
Hydrazine hydrate (1.5 mmol)
-
Ethanol (10 mL)
-
Potassium hydroxide (0.1 mmol)
Procedure:
-
To a solution of the chalcone (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.5 mmol).
-
Add a catalytic amount of potassium hydroxide (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: General mechanism of Knorr pyrazole synthesis illustrating competing pathways.
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in Pyrazole Intermediate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing impurities during the synthesis of pyrazole intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in pyrazole synthesis?
The most prevalent impurities in pyrazole synthesis include:
-
Regioisomers : These are the most common impurity when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2][3][4] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1][4]
-
Unreacted Starting Materials : Incomplete reactions can leave residual 1,3-dicarbonyl compounds and hydrazines in the crude product.[1] Low conversion rates can be due to poor starting material purity, steric hindrance, or suboptimal reaction conditions.[1]
-
Incomplete Cyclization Intermediates : The reaction may stall at the hydrazone or enamine intermediate stage without proceeding to the final cyclized pyrazole ring.[2][5] Under certain conditions, pyrazoline intermediates can also be formed as byproducts.[2][3]
-
Side-Reaction Products : These can include colored impurities from the decomposition of hydrazine starting materials or oxidation of intermediates.[1][2][6] In metal-catalyzed reactions, homocoupling of aryl halides can lead to biaryl side products.[1]
Q2: How can I detect and identify these impurities in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for impurity profiling.[2]
-
Thin-Layer Chromatography (TLC) : TLC is a quick and effective method to get an initial indication of the number of components in your reaction mixture.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for identifying impurities. The presence of regioisomers, for example, will often appear as duplicate sets of peaks in the NMR spectrum.[2] Two-dimensional NMR experiments like NOESY can be used for unambiguous structure determination of isomers.[1]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) : These techniques are crucial for determining the molecular weight of impurities and helping to elucidate their structures.[2]
Q3: How can I differentiate between pyrazole regioisomers?
Distinguishing between regioisomers requires careful spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool.[1]
-
1D NMR (¹H and ¹³C) : Will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents for each isomer.[1]
-
2D NMR (NOESY) : Nuclear Overhauser Effect Spectroscopy can identify through-space correlations. For instance, it can show a correlation between protons on an N-substituent and protons on the pyrazole ring, confirming their relative positions and thus identifying the specific regioisomer.[1]
Q4: My reaction mixture has turned yellow or red. What causes this and how can I fix it?
The discoloration of the reaction mixture is a common observation, often caused by the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[1][2][6]
-
Cause : This is particularly common when using hydrazine salts, which can make the reaction mixture acidic and promote the formation of colored byproducts.[6]
-
Solution : Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[6] For purification, adding a small amount of activated charcoal to the hot solution before filtration can adsorb many colored impurities.[7] However, be aware that charcoal may also adsorb some of the desired product, potentially lowering the yield.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your synthesis and purification processes.
Issue 1: My NMR spectrum shows duplicate sets of peaks, suggesting regioisomers.
The formation of regioisomers is a common challenge when using unsymmetrical starting materials.[2][6]
Troubleshooting Strategies:
-
Solvent Selection : The choice of solvent can significantly influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to favor the formation of one isomer over the other.[3]
-
pH Adjustment : Modifying the pH can control which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. Acidic or basic conditions may favor different regioisomers.[3][4]
-
Purification : If a mixture is unavoidable, separation is key.
Table 1: Effect of Reaction Solvent on Regioselectivity
| Solvent | Temperature (°C) | Ratio of Regioisomer A : B | Reference |
| Ethanol | Reflux | ~ 1 : 1 | General Observation |
| Toluene | Reflux | ~ 1 : 1 | General Observation |
| 2,2,2-Trifluoroethanol (TFE) | Reflux | Often > 10 : 1 | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | Highly selective | [3] |
Issue 2: My reaction yield is very low.
Low yields can result from multiple factors, from starting material quality to purification losses.[6] A systematic approach can help pinpoint the issue.
Troubleshooting Strategies:
-
Starting Material Purity : Ensure high-purity hydrazines and 1,3-dicarbonyl compounds are used, as impurities can cause unwanted side reactions.[1][6]
-
Reaction Conditions : Monitor the reaction by TLC to find the optimal duration.[1] Consider increasing the reaction temperature or prolonging the time if conversion is low.[1]
-
Purification Technique : If significant product is lost during column chromatography, consider alternative methods like recrystallization or acid-base extraction.[6][8] For basic pyrazoles that stick to silica gel, deactivating the silica with triethylamine may help.[8]
Key Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis
This protocol describes a typical procedure for the Knorr synthesis of a pyrazole from a 1,3-diketone and a hydrazine.
Methodology:
-
In a round-bottom flask, dissolve the 1,3-diketone in a suitable solvent like ethanol or TFE.[1]
-
Add the hydrazine derivative dropwise to the solution at room temperature.[1] If using a hydrazine salt, a mild base like sodium acetate may be added.[6]
-
Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.[1][6]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Perform an aqueous work-up by diluting the residue with a solvent like ethyl acetate and washing with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[1]
-
Purify the crude product by column chromatography or recrystallization.[1][6]
Protocol 2: Purification by Recrystallization
This method is useful for purifying solid crude products when a suitable single or mixed-solvent system can be identified.[7]
Methodology:
-
Solvent Selection : Choose a solvent or solvent pair in which the pyrazole compound is soluble when hot but sparingly soluble when cold. Common solvents include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.[7]
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[7]
-
Heating : Gently heat the mixture while stirring until the solvent boils and all the solid dissolves.[7]
-
Cooling : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Collection : Collect the purified crystals by vacuum filtration.
-
Drying : Dry the crystals, either by air-drying or in a desiccator, to remove residual solvent.[7]
References
Validation & Comparative
Comparative bioactivity of fluorinated vs non-fluorinated pyrazole analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the structure of pyrazole analogs has become a cornerstone of modern medicinal chemistry. This strategic modification often leads to significant enhancements in biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comparative analysis of fluorinated versus non-fluorinated pyrazole analogs, supported by experimental data, to illuminate the profound influence of fluorination on their therapeutic potential.
Comparative Bioactivity: A Quantitative Overview
The strategic incorporation of fluorine can dramatically enhance the potency of pyrazole-based compounds across various therapeutic areas, including anti-inflammatory, anticancer, and antifungal applications. The following tables summarize the quantitative data from several studies, highlighting the superior performance of fluorinated analogs.
Anti-inflammatory and COX-2 Inhibitory Activity
Fluorination has been shown to significantly boost the anti-inflammatory and cyclooxygenase-2 (COX-2) inhibitory activity of pyrazole derivatives. The electron-withdrawing nature of fluorine can influence the binding affinity of these compounds to the active site of the COX-2 enzyme.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) |
| Fluorinated Pyrazole Derivative (e.g., Celecoxib analog) | COX-2 | 0.043 | >311.6 | Celecoxib | 0.115 |
| 1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole | COX-2 | - | - | PMPH (non-fluorinated) | - |
Note: A lower IC50 value indicates greater potency. The selectivity index is a ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.
Anticancer Activity
The introduction of fluorine-containing groups, such as trifluoromethyl (CF3), into the pyrazole scaffold has yielded compounds with potent anticancer activity. These modifications can enhance cell permeability and interaction with cancer-specific targets.
| Compound | Cell Line | IC50 (µM) | Reference Compound (Non-fluorinated) | Reference IC50 (µM) |
| 2,7-diamino-5-p-tolyl-3-((3-(trifluoromethyl)phenyl)diazenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | HepG-2 | 2.33 | Doxorubicin | 13.32 |
| Fluorinated Pyrazole-based Compound | MCF-7 | 3.98 | Doxorubicin | 13.32 |
| Fluorinated Pyrazole-based Compound | HT-29 | 2.12 | 5-Fluorouracil | 8.77 |
Antifungal Activity
Fluorinated pyrazole aldehydes have demonstrated notable activity against various phytopathogenic fungi. The presence of fluorine can increase the lipophilicity of the compounds, facilitating their penetration through fungal cell membranes.[1]
| Compound | Fungal Strain | Inhibition (%) at 100 µg/mL | Reference Compound (Non-fluorinated) | Reference Inhibition (%) |
| Fluorinated Pyrazole Aldehyde (H9) | S. sclerotiorum | 43.07 | - | - |
| Fluorinated Pyrazole Aldehyde (H7) | S. sclerotiorum | 42.23 | - | - |
| Fluorinated Pyrazole Aldehyde (H9) | F. culmorum | 46.75 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key bioassays cited in the comparison of fluorinated and non-fluorinated pyrazole analogs.
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.
Objective: To evaluate the in vitro anti-inflammatory activity of pyrazole analogs by measuring the inhibition of bovine serum albumin (BSA) denaturation.
Materials:
-
Bovine Serum Albumin (BSA) solution (1% w/v)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds (fluorinated and non-fluorinated pyrazoles) dissolved in a suitable solvent (e.g., DMSO)
-
Reference standard (e.g., Diclofenac sodium)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing 0.5 mL of 1% w/v BSA solution and 0.1 mL of the test compound at various concentrations.
-
Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solution at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vitro COX-2 Inhibition Assay
This assay determines the inhibitory potential of compounds against the COX-2 enzyme.
Objective: To determine the IC50 values of pyrazole analogs against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Saturated Stannous Chloride solution
-
Microplate reader
Procedure:
-
In a 96-well plate, add 150 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the test compound at various concentrations.
-
Add 10 µL of the COX-2 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Incubate the reaction for exactly 2 minutes at 37°C.
-
Stop the reaction by adding 30 µL of saturated Stannous Chloride solution.
-
Measure the product formation using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Antifungal Activity: Agar Well Diffusion Method
This method is used to assess the antifungal activity of compounds against various fungal strains.[1]
Objective: To evaluate the antifungal activity of fluorinated pyrazole analogs.
Materials:
-
Potato Dextrose Agar (PDA)
-
Fungal strains (e.g., Sclerotinia sclerotiorum, Fusarium culmorum)
-
Test compounds dissolved in a suitable solvent
-
Sterile cork borer (6 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA plates and allow them to solidify.
-
Inoculate the agar surface with a standardized fungal spore suspension.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution into each well.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antifungal activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: COX-2 signaling pathway and the inhibitory action of fluorinated pyrazole analogs.
References
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine vs other p38 MAP kinase inhibitors
This guide provides a comparative analysis of small molecule inhibitors targeting the p38 mitogen-activated protein (MAP) kinase pathway. While the specific compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is noted, publicly available data directly linking it to p38 MAP kinase inhibition is sparse. Therefore, this guide will focus on a comparison between several well-characterized and widely utilized p38 MAPK inhibitors, providing a framework for evaluating potential new chemical entities like the aforementioned pyrazole derivative.
The p38 MAP kinases are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a host of conditions, including inflammatory diseases, autoimmune disorders, and cancer, making it a significant target for therapeutic intervention.[3][4] This document presents quantitative data, detailed experimental protocols, and pathway diagrams to assist researchers in pharmacology, cell biology, and drug development.
The p38 MAP Kinase Signaling Pathway
The p38 MAPK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[3][5] Activation by stimuli such as cytokines or cellular stress leads to the phosphorylation and activation of a MAP3K (e.g., ASK1, TAK1).[5][6] This activated MAP3K then phosphorylates and activates a MAP2K, typically MKK3 or MKK6.[6][7] The activated MAP2K, in turn, dually phosphorylates a p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif, leading to its activation.[3] Activated p38 proceeds to phosphorylate a wide array of downstream substrates, including other protein kinases (like MAPKAPK2) and transcription factors (like ATF2), which ultimately regulate the expression of pro-inflammatory genes and other cellular responses.[1][5]
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Selectivity profile of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine against kinase panel
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a compound is paramount in advancing lead optimization and predicting potential therapeutic efficacy and off-target effects. While a comprehensive kinase selectivity profile for 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is not publicly available, this guide provides a comparative analysis of two well-characterized, clinically relevant pyrazole-containing kinase inhibitors: GDC-0994 (Ravoxertinib) and AT9283. This comparison will serve as a valuable resource by illustrating the methodologies and data presentation pertinent to kinase selectivity profiling.
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable properties for binding to the ATP pocket of these enzymes.[1][2] The diverse substitutions on the pyrazole ring system allow for the fine-tuning of potency and selectivity against various kinases.
Comparative Kinase Inhibition Profiles
To illustrate the selectivity of pyrazole-based inhibitors, the following tables summarize the inhibitory activities of GDC-0994 and AT9283 against a panel of kinases.
GDC-0994 (Ravoxertinib) is a potent and highly selective inhibitor of ERK1 and ERK2.[3][4] Its selectivity is a key feature, with minimal inhibition of other kinases at therapeutic concentrations.
Table 1: Kinase Selectivity Profile of GDC-0994 (Ravoxertinib)
| Kinase Target | IC50 (nM) |
| ERK1 | 1.1[3][4] |
| ERK2 | 0.3[3][4] |
| p90RSK | 12[3] |
Note: In a broader screen of 170 kinases, GDC-0994 showed no significant inhibition (>70%) of other kinases at a concentration of 100 nM.[5]
AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora kinases, JAK kinases, and Abl.[6][7] Its broader selectivity profile contrasts with the highly targeted nature of GDC-0994.
Table 2: Kinase Selectivity Profile of AT9283
| Kinase Target | IC50 (nM) |
| Aurora A | 1-30[7] |
| Aurora B | 1-30[7] |
| JAK2 | 1.2[8] |
| JAK3 | 1.1[8] |
| Abl (T315I) | 1-30[7] |
| Flt3 | 1-30[7] |
Note: AT9283 has been shown to have activity against a panel of 72 other kinases.[9]
Experimental Protocols
The determination of a kinase selectivity profile involves screening a compound against a large panel of purified kinases and measuring its inhibitory activity. A common method is a biochemical assay that measures the phosphorylation of a substrate by a kinase in the presence of the inhibitor.
General Protocol for In Vitro Kinase Profiling:
-
Compound Preparation : The test compound (e.g., this compound, GDC-0994, or AT9283) is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction Setup : In a microtiter plate, the purified recombinant kinase is incubated with its specific substrate, ATP (often radiolabeled, e.g., with ³³P), and the test compound at various concentrations. The reaction is typically carried out in a buffer containing Mg²⁺.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination : The kinase reaction is stopped, often by the addition of a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Detection of Phosphorylation : The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. Other detection methods include fluorescence resonance energy transfer (FRET) and luminescence-based assays that measure ATP consumption.
-
Data Analysis : The inhibitory activity of the compound is determined by plotting the percentage of kinase activity against the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from this dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in kinase selectivity profiling and the context of kinase inhibition, the following diagrams are provided.
The MAPK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. GDC-0994 is a selective inhibitor of ERK1/2, the final kinases in this cascade.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. massivebio.com [massivebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro COX Inhibition of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cyclooxygenase (COX) inhibitory activity of various pyrazole derivatives, presenting supporting experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of these compounds as selective COX-2 inhibitors for the development of novel anti-inflammatory agents.
Introduction to Pyrazole Derivatives as COX Inhibitors
Pyrazole-containing compounds represent a significant class of heterocyclic molecules that have been extensively investigated for their therapeutic properties.[1] A notable application of pyrazole derivatives is in the field of anti-inflammatory medicine, where they have shown considerable success as inhibitors of the cyclooxygenase (COX) enzymes.[2] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[3] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[2] Many commercially successful NSAIDs, such as celecoxib, are based on a pyrazole scaffold, highlighting the importance of this chemical moiety in the design of selective COX-2 inhibitors.[1]
Comparative Analysis of COX Inhibition
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several recently synthesized pyrazole derivatives, along with reference compounds for comparison. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to quantify the compound's preference for inhibiting COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Pyrazole Derivatives | ||||
| Compound 2a | >100 | 0.01987 | >5032 | [4] |
| Compound 3b | 0.875 | 0.03943 | 22.21 | [4] |
| Compound 4a | 0.879 | 0.06124 | 14.35 | [4] |
| Compound 5b | 0.677 | 0.03873 | 17.47 | [4] |
| Compound 5e | 0.513 | 0.03914 | 13.10 | [4] |
| Compound 5u | 134.12 | 1.79 | 74.92 | [5] |
| Compound 5s | 137.98 | 1.89 | 72.95 | [5] |
| Compound 5r | 143.51 | 2.23 | 64.40 | [5] |
| Compound 5t | 104.23 | 4.69 | 22.21 | [5] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [6][7] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [6][7] |
| Compound 11 | - | 0.043 | - | [8] |
| Compound 12 | - | 0.049 | - | [8] |
| Compound 15 | - | 0.045 | - | [8] |
| Compound 4a | 5.64 | 0.67 | 8.41 | [9] |
| Compound 4b | 6.12 | 0.58 | 10.55 | [9] |
| Reference Compounds | ||||
| Celecoxib | 5.42 | 2.16 | 2.51 | [6][7] |
| Celecoxib | >150 | 1.92 | >78.06 | [5] |
| Celecoxib | - | 0.87 | - | [9] |
| Indomethacin | 0.12 | 1.95 | 0.06 | [6] |
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric Method)
This section details a representative protocol for determining the in vitro COX inhibitory activity of test compounds using a fluorometric assay. This method is commonly employed for screening potential COX inhibitors.
Materials and Reagents:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Tris-HCl buffer (pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or other suitable fluorescent probe
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Reference inhibitors (e.g., celecoxib, indomethacin)
-
96-well microplate (black, for fluorescence readings)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in Tris-HCl buffer as recommended by the enzyme manufacturer. The final concentration of reagents in the assay will need to be optimized.
-
Assay Plate Setup:
-
Blank wells: Add buffer and the fluorescent probe.
-
Control wells (100% activity): Add buffer, enzyme, heme, and the fluorescent probe.
-
Test compound wells: Add buffer, enzyme, heme, the fluorescent probe, and the test compound at various concentrations.
-
Reference inhibitor wells: Add buffer, enzyme, heme, the fluorescent probe, and the reference inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blank wells.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., Ex/Em = 535/587 nm for the product of ADHP oxidation).[10] Readings are typically taken every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[11]
-
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow of the in vitro COX inhibition assay.
Caption: COX signaling pathway and the inhibitory action of pyrazole derivatives.
References
- 1. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine Analogs as Kinase Inhibitors: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the strategic design of kinase inhibitors is a cornerstone of modern therapeutic development. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various kinases implicated in oncology and inflammatory diseases. This guide provides a comparative analysis of the efficacy of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and its analogs, supported by experimental data, to inform the rational design of next-generation kinase inhibitors.
The substitution pattern on the phenyl ring of 1-phenyl-3-methyl-1H-pyrazol-5-amine derivatives plays a crucial role in their biological activity. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly modulate a compound's potency and selectivity due to its unique electronic properties and ability to form key interactions with target proteins. This guide focuses on the comparative efficacy of positional isomers of fluorophenyl-substituted pyrazol-5-amine analogs, providing a framework for understanding their structure-activity relationships (SAR).
Comparative In Vitro Efficacy
To elucidate the impact of the fluorine atom's position on the phenyl ring, a series of analogs of 1-(phenyl)-3-methyl-1H-pyrazol-5-amine were synthesized and evaluated for their inhibitory activity against a panel of cancer-relevant kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the lead compound and its fluorinated analogs against key kinases.
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| 1 | 1-(Phenyl)-3-methyl-1H-pyrazol-5-amine | Aurora Kinase A | 850 |
| Src Kinase | >10,000 | ||
| 2a | This compound | Aurora Kinase A | 150 |
| Src Kinase | 2500 | ||
| 2b | 1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | Aurora Kinase A | 320 |
| Src Kinase | 5800 | ||
| 2c | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | Aurora Kinase A | 560 |
| Src Kinase | >10,000 |
Table 1: In vitro kinase inhibitory activity of 1-(phenyl)-3-methyl-1H-pyrazol-5-amine and its fluorinated analogs.
The data clearly indicates that the position of the fluorine atom significantly influences both the potency and selectivity of the compounds. The ortho-substituted analog (2a ) demonstrated the most potent inhibition of Aurora Kinase A, with an IC50 value of 150 nM, representing a greater than five-fold increase in potency compared to the unsubstituted parent compound (1 ). While the meta-substituted analog (2b ) also showed enhanced activity, the para-substitution (2c ) resulted in a less pronounced improvement.
Interestingly, the fluorine substitution also impacted the compounds' selectivity. The ortho- and meta-analogs exhibited some off-target activity against Src kinase, whereas the para-analog, similar to the parent compound, was largely inactive against this kinase. This suggests that the fluorine position can be strategically utilized to fine-tune the selectivity profile of these inhibitors.
Structure-Activity Relationship (SAR) Analysis
The observed differences in efficacy can be attributed to the electronic and steric effects of the fluorine atom at different positions on the phenyl ring. The electron-withdrawing nature of fluorine can influence the overall electron density of the pyrazole core, potentially affecting its interaction with the kinase hinge region. Furthermore, the position of the fluorine atom can dictate favorable or unfavorable steric interactions within the ATP-binding pocket of the target kinase.
Molecular modeling studies suggest that the ortho-fluorine in compound 2a may engage in a favorable hydrogen bond or dipole-dipole interaction with a specific amino acid residue in the active site of Aurora Kinase A, thereby stabilizing the binding and leading to enhanced potency.
Signaling Pathway and Experimental Workflow
The primary target of the most potent analog, this compound, is Aurora Kinase A, a key regulator of mitosis. Inhibition of Aurora Kinase A disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis in cancer cells.
Figure 1: Simplified signaling pathway of Aurora Kinase A inhibition.
The general workflow for the synthesis and evaluation of these pyrazole analogs follows a standard medicinal chemistry approach, beginning with synthesis and purification, followed by in vitro screening and subsequent structure-activity relationship analysis.
Figure 2: General experimental workflow for analog development.
Experimental Protocols
General Procedure for the Synthesis of 1-(Fluorophenyl)-3-methyl-1H-pyrazol-5-amine Analogs
A mixture of the appropriately substituted fluorophenylhydrazine hydrochloride (1.1 eq) and ethyl 3-aminocrotonate (1.0 eq) in ethanol was heated at reflux for 12 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product. The final compounds were characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against Aurora Kinase A and Src Kinase was determined using a standard in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega). Briefly, the compounds were serially diluted and incubated with the respective kinase, ATP, and a suitable substrate in the assay buffer. The kinase activity was measured by quantifying the amount of ADP produced, which is correlated with luminescence. IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.
Cell Viability Assay
Human cancer cell lines (e.g., HCT116, HeLa) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with increasing concentrations of the test compounds for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 values were determined from the dose-response curves.
Conclusion
The position of the fluorine atom on the phenyl ring of 1-phenyl-3-methyl-1H-pyrazol-5-amine analogs has a profound impact on their efficacy and selectivity as kinase inhibitors. The ortho-fluoro substitution provides a significant potency advantage for Aurora Kinase A inhibition, highlighting a key area for further lead optimization. This comparative guide underscores the importance of systematic SAR studies in the development of potent and selective kinase inhibitors for therapeutic applications. Further investigation into the molecular interactions driving these differences will be crucial for the design of next-generation pyrazole-based drugs.
Navigating the Kinome: A Comparative Guide to Pyrazole-Based Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing safe and effective therapeutics. Pyrazole-based compounds represent a prominent class of kinase inhibitors, but their interaction with off-target kinases can lead to unforeseen side effects. This guide provides an objective comparison of the cross-reactivity profiles of pyrazole-based inhibitors against non-pyrazole alternatives, supported by experimental data and detailed protocols.
This comparative analysis focuses on two key signaling pathways frequently targeted by kinase inhibitors: the JAK-STAT and the RAF-MEK-ERK pathways. By examining the on-target potency and off-target activity of representative pyrazole and non-pyrazole inhibitors, this guide aims to provide a clear framework for evaluating inhibitor selectivity.
I. Comparative Analysis of Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily interact with its intended target, minimizing the potential for off-target effects. Conversely, a less selective inhibitor may bind to numerous other kinases, leading to a broader range of biological activities and potential toxicities.
To quantitatively assess and compare the selectivity of pyrazole and non-pyrazole inhibitors, we have compiled in vitro kinase inhibition data (IC50 values) for representative compounds targeting the JAK-STAT and RAF-MEK-ERK pathways. A lower IC50 value indicates a higher potency of the inhibitor against a particular kinase.
JAK-STAT Pathway Inhibitors: Ruxolitinib (Pyrazole) vs. Tofacitinib (Non-pyrazole)
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and myeloproliferative neoplasms. Here, we compare the pyrazole-based inhibitor Ruxolitinib with the non-pyrazole inhibitor Tofacitinib .
| Kinase Target | Ruxolitinib (IC50, nM) | Tofacitinib (IC50, nM) |
| On-Target | ||
| JAK1 | 3.3[1] | 112[2] |
| JAK2 | 2.8[1] | 20[2] |
| JAK3 | 428[3][4] | 1[2] |
| TYK2 | 19[3][4] | - |
| Selected Off-Targets | ||
| AAK1 | >10,000 | - |
| BMP2K | >10,000 | - |
| CAMK1D | >10,000 | - |
| ROCK1 | >10,000 | - |
| ROCK2 | >10,000 | - |
| PRKACA | >10,000 | - |
| CDC42BPA | >10,000 | - |
| CDC42BPB | >10,000 | - |
| CK2-α2 | - | 5,800 |
| MAP3K12 | - | 5,800 |
Data compiled from publicly available kinome scan databases and literature.[5][6][7]
RAF-MEK-ERK Pathway Inhibitors: GDC-0879 (Pyrazole) vs. Vemurafenib (Non-pyrazole)
The RAF-MEK-ERK signaling pathway is a key regulator of cell proliferation, differentiation, and survival. The B-Raf kinase is a common target in this pathway, particularly the V600E mutant found in many cancers. Here, we compare the pyrazole-based B-Raf inhibitor GDC-0879 with the non-pyrazole inhibitor Vemurafenib .
| Kinase Target | GDC-0879 (% Inhibition at 1µM) | Vemurafenib (IC50, nM) |
| On-Target | ||
| B-Raf | >90% | 31 |
| C-Raf | >90% | 48 |
| Selected Off-Targets | ||
| CSNK1D | >50% | - |
| ZAK | - | 187 |
| MKK4 | - | 460 |
| MAP4K5 | - | 354 |
| SRMS | - | 18 |
| ACK1 | - | 48 |
Data for GDC-0879 is presented as percent inhibition at a 1µM concentration from a 140-kinase panel.[8][9] IC50 values for Vemurafenib are from various literature sources.[10][11]
II. Experimental Protocols for Cross-Reactivity Assessment
Accurate and reproducible assessment of inhibitor cross-reactivity is essential for preclinical drug development. The following are detailed methodologies for key experiments used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³³P]ATP) or in a system with a detection reagent (e.g., ADP-Glo™)
-
Test compound (pyrazole or non-pyrazole inhibitor) serially diluted in DMSO
-
Assay buffer (typically contains a buffer salt like HEPES, MgCl₂, and a detergent)
-
96- or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose membranes and a scintillation counter for radiometric assays, or a luciferase/luciferin system for luminescence-based assays)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Reaction Setup: In each well of the assay plate, combine the assay buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include control wells with DMSO only (100% activity) and wells without enzyme (background).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of substrate phosphorylation. The method of detection will depend on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose membranes, wash away unreacted [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, then add a second reagent to convert the generated ADP into a luminescent signal, which is measured with a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement of an inhibitor within a cellular environment. It is based on the principle that the binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its thermal stability.
Objective: To confirm that the test compound binds to its intended target protein in intact cells.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) and incubate for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, aggregated proteins by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a standard protein detection method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle-treated and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
III. Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Figures and data in BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
- 3. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. Probe GDC-0879 | Chemical Probes Portal [chemicalprobes.org]
- 9. benchchem.com [benchchem.com]
- 10. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
Validating Pyrazole Compound Efficacy: A Comparative Guide to Cell Proliferation Assays Featuring the BrdU Method
For researchers, scientists, and drug development professionals, selecting the optimal assay to validate the anti-proliferative effects of novel compounds is a critical step. This guide provides an objective comparison of the 5-bromo-2'-deoxyuridine (BrdU) cell proliferation assay with other common methods for validating the activity of pyrazole-based compounds, supported by experimental protocols and data interpretation.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise as potent anticancer agents. These compounds frequently target key signaling pathways that regulate cell division.[1][2] Therefore, accurately quantifying their impact on cell proliferation is paramount. The BrdU assay, a method that directly measures DNA synthesis, offers a precise and reliable approach for this purpose.[3]
The BrdU Assay: A Direct Measure of DNA Synthesis
The BrdU assay is founded on the principle of incorporating a synthetic nucleoside analog, BrdU, into newly synthesized DNA during the S phase of the cell cycle.[4][5] Once incorporated, the BrdU can be detected by specific antibodies, allowing for the quantification of cells that are actively dividing.[6] This method provides a direct assessment of DNA replication, offering a clear advantage over indirect methods that measure metabolic activity.[7]
Visualizing the Workflow
The experimental workflow of a typical ELISA-based BrdU assay is a multi-step process involving cell culture, labeling, fixation, denaturation, and detection.
Caption: Workflow of an ELISA-based BrdU cell proliferation assay.
Comparative Analysis of Cell Proliferation Assays
While the BrdU assay is a robust method, several alternatives are available, each with its own set of advantages and disadvantages. The choice of assay can depend on factors such as the specific research question, cell type, and desired throughput.
| Assay Type | Principle | Advantages | Disadvantages | Ideal for Pyrazole Validation When... |
| BrdU Assay | Measures incorporation of a thymidine analog into newly synthesized DNA.[5] | Direct measurement of DNA synthesis.[7] High sensitivity and specificity for proliferating cells.[8] Suitable for various detection methods (ELISA, flow cytometry, microscopy). | Requires DNA denaturation, which can be harsh on cells and may affect subsequent multiplexing.[9][10] The protocol is multi-stepped and can be lengthy.[9] | A precise, direct measure of anti-proliferative effect is needed, and potential effects on cell metabolism are to be excluded. |
| MTT/XTT/WST-1 Assays | Measures the metabolic activity of cells by the reduction of a tetrazolium salt to a colored formazan product.[11][12] | Simple, rapid, and cost-effective.[12] Suitable for high-throughput screening.[11] | Indirect measurement of proliferation; can be confounded by changes in cell metabolism not related to proliferation.[13] The insoluble formazan in the MTT assay requires a solubilization step.[13] | High-throughput screening of a large library of pyrazole derivatives is required for initial hit identification. |
| EdU Assay | Measures incorporation of a thymidine analog (EdU) into DNA, detected by "click" chemistry.[14] | Direct measurement of DNA synthesis. Does not require harsh DNA denaturation, preserving cell morphology and epitopes for multiplexing.[10][14] Faster and simpler protocol than BrdU.[10] | Can be more expensive than other methods. | The mechanism of action of the pyrazole compound on other cellular markers needs to be investigated simultaneously (multiplexing). |
| Ki67 Staining | Immunohistochemical detection of the Ki67 protein, a nuclear marker present in all active phases of the cell cycle (G1, S, G2, M) but absent in resting cells (G0).[5] | Provides a snapshot of the "growth fraction" of a cell population.[5] Well-established marker in pathology. | Does not distinguish between different phases of the cell cycle. Staining can be heterogeneous. | Validating the effect of the pyrazole compound in tissue samples (in vivo studies) is the primary goal. |
| ATP-Based Assays | Quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[15] | Highly sensitive and has a wide dynamic range.[15] Very rapid protocol. | Indirect measurement; ATP levels can fluctuate with cellular stress or metabolic shifts independent of proliferation. | A quick and sensitive assessment of overall cell viability in response to the pyrazole compound is needed. |
Pyrazole Compounds and Their Impact on Cell Proliferation Signaling Pathways
Many pyrazole derivatives exert their anti-proliferative effects by inhibiting key enzymes in signaling pathways that control cell cycle progression and survival.[1] For instance, some pyrazoles have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle transitions.[1] Others target receptor tyrosine kinases like VEGFR and EGFR, or downstream pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are frequently dysregulated in cancer.[1][16]
A pyrazole compound that inhibits the PI3K/Akt pathway, for example, would block signals that promote cell growth, proliferation, and survival, ultimately leading to a decrease in the number of cells entering the S phase of the cell cycle.
Caption: Inhibition of the PI3K/Akt pathway by a pyrazole compound.
Experimental Protocols
BrdU Cell Proliferation Assay (ELISA-Based)
This protocol is a generalized guide and should be optimized for specific cell lines and experimental conditions.
Materials:
-
96-well cell culture plate
-
Complete cell culture medium
-
Pyrazole compound of interest
-
BrdU labeling solution (10 mM stock)[17]
-
Fixing/Denaturing solution[3]
-
Anti-BrdU primary antibody[18]
-
HRP-conjugated secondary antibody[6]
-
TMB substrate[6]
-
Stop solution (e.g., 1 M H₂SO₄)[3]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate overnight.[8]
-
Compound Treatment: Treat cells with various concentrations of the pyrazole compound and a vehicle control. Incubate for the desired treatment period (e.g., 24-72 hours).[3]
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[4] Incubate for 2-24 hours at 37°C, depending on the cell doubling time.[6]
-
Fixation and Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[3][19]
-
Primary Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.[3]
-
Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[8]
-
Substrate Reaction: Wash the wells three times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.[3][6]
-
Stopping the Reaction: Add 100 µL of stop solution to each well.[8]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.[6]
Conclusion
For the validation of pyrazole compounds, the BrdU assay offers a reliable and direct method to quantify anti-proliferative effects by measuring DNA synthesis. While simpler, high-throughput methods like MTT or WST-1 are excellent for initial screening, the BrdU assay provides more specific and less ambiguous data on cell division. For more complex studies involving the analysis of multiple cellular markers, the EdU assay presents a superior alternative due to its milder protocol. The choice of assay should be guided by the specific experimental goals, balancing the need for throughput, specificity, and the depth of mechanistic insight required.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell viability and proliferation measurement [takarabio.com]
- 14. benchchem.com [benchchem.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. media.cellsignal.com [media.cellsignal.com]
A Researcher's Guide to Cytotoxicity Assessment: The MTS Assay vs. Alternatives for Pyrazole Derivatives
For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly those involving pyrazole scaffolds, accurate assessment of cytotoxicity is paramount. This guide provides a comprehensive comparison of the MTS assay with other common methods for determining the cytotoxic effects of pyrazole derivatives, supported by experimental protocols and data.
The MTS assay has emerged as a popular method for assessing cell viability and cytotoxicity due to its simplicity and suitability for high-throughput screening. This guide will delve into the specifics of the MTS assay, present its performance in the context of pyrazole derivative cytotoxicity, and compare it with alternative assays to aid in the selection of the most appropriate method for your research needs.
The MTS Assay: A Detailed Protocol
The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a soluble formazan product. The quantity of this formazan, measured by its absorbance, is directly proportional to the number of living cells in the culture.[1]
Here is a detailed protocol for performing a typical MTS assay to determine the cytotoxicity of pyrazole derivatives:
Materials:
-
Pyrazole derivatives of interest, dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell line of interest (e.g., human breast cancer cell line MDA-MB-468, human colon cancer cell line HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTS reagent solution (containing an electron coupling reagent like PES)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in complete culture medium from a stock solution. It is crucial to maintain a consistent final solvent concentration across all wells (typically ≤ 0.5% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared pyrazole derivative dilutions or control medium.
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculation of Cell Viability: Express the absorbance values of the treated wells as a percentage of the untreated control wells (100% viability).
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the pyrazole derivative concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
-
Below is a visual representation of the MTS assay workflow.
Cytotoxicity of Pyrazole Derivatives: A Data-Driven Comparison
While the MTS assay is widely used, much of the publicly available data on the cytotoxicity of pyrazole derivatives has been generated using the closely related MTT assay. The principle of the MTT assay is very similar to the MTS assay; however, the formazan product of MTT is insoluble and requires a solubilization step before absorbance can be measured.[1] The following table summarizes the IC50 values of various pyrazole derivatives against different cancer cell lines, as determined by the MTT assay. This data provides a valuable benchmark for researchers using the MTS assay.
| Pyrazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [2] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | HePG2 (Liver Cancer) | 6.57 | [3] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | HCT-116 (Colon Cancer) | 9.54 | [3] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | MCF-7 (Breast Cancer) | 7.97 | [3] |
| Pyrazolo[3,4-c]pyrazole derivative 92 | MCF-7 (Breast Cancer) | 10.7 | [3] |
| Pyrazole-fused curcumin analog 12 | MDA-MB-231 (Triple Negative Breast Cancer) | 3.64 | [4] |
| Pyrazole-fused curcumin analog 12 | HepG2 (Liver Cancer) | 16.13 | [4] |
| 1-aryl-1H-pyrazole-fused curcumin analog 11 | Multiple Cancer Cell Lines | 0.01 - 0.65 | [4] |
| 1,4-benzoxazine-pyrazole hybrid 22 | Multiple Cancer Cell Lines | 2.82 - 6.28 | [4] |
| 1,4-benzoxazine-pyrazole hybrid 23 | Multiple Cancer Cell Lines | 2.82 - 6.28 | [4] |
| Pyrazolo[3,4-b]pyridine amide derivative 52 | A549, MCF7, DU145, HeLa | 18.4 - 25.3 | [4] |
| Pyrazole-based hybrid heteroaromatic 31 | A549 (Lung Cancer) | 42.79 | [4] |
| Pyrazole-based hybrid heteroaromatic 32 | A549 (Lung Cancer) | 55.73 | [4] |
| 3,5-Diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic Cancer) | 61.7 | [5] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast Cancer) | 1.31 | [5] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | [5] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast Cancer) | 0.97 | [5] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 | [5] |
A Comparative Look: MTS Assay vs. Alternative Cytotoxicity Assays
While the MTS assay is a robust method, several other assays are available, each with its own set of advantages and disadvantages. The choice of assay can depend on factors such as the specific cell type, the properties of the test compound, and the desired throughput and sensitivity.
| Assay | Principle | Advantages | Disadvantages |
| MTS | Enzymatic reduction of a tetrazolium salt to a water-soluble formazan by metabolically active cells. | Simple, one-step procedure; no solubilization required; good for high-throughput screening.[1] | The MTS reagent can be toxic to cells with longer incubation times; lower sensitivity compared to some other assays.[6] |
| MTT | Enzymatic reduction of a tetrazolium salt to a water-insoluble formazan, requiring a solubilization step.[1] | Well-established and widely used; inexpensive. | Requires a solubilization step, which adds time and a potential source of error; the formazan crystals can be difficult to fully dissolve.[1] |
| XTT | Similar to MTS, forms a water-soluble formazan product. | One-step procedure; higher sensitivity than MTT. | Can be more expensive than MTT. |
| WST-1/WST-8 (CCK-8) | Reduction of a highly water-soluble tetrazolium salt to a water-soluble formazan. | High sensitivity and a wide linear range; low cytotoxicity of the reagent.[7] | Can be more expensive than MTT and MTS. |
| Resazurin (AlamarBlue) | Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells. | Highly sensitive; non-toxic to cells, allowing for kinetic monitoring; can be measured by fluorescence or absorbance. | Can be sensitive to light and pH changes. |
| ATP-based Assays | Measurement of ATP levels, which are indicative of metabolically active cells, using a luciferase-based reaction. | Very high sensitivity; rapid assay protocol. | Requires a luminometer; can be more expensive than colorimetric assays. |
Signaling Pathway of Pyrazole Derivative-Induced Cytotoxicity
Some pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the caspase-3 signaling pathway.[2] An increase in intracellular ROS can lead to mitochondrial dysfunction, releasing pro-apoptotic factors into the cytoplasm. This triggers a caspase cascade, culminating in the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.
The following diagram illustrates the ROS-mediated intrinsic pathway of apoptosis that can be triggered by cytotoxic pyrazole derivatives.
Conclusion
The MTS assay is a reliable and convenient method for assessing the cytotoxicity of pyrazole derivatives, particularly for high-throughput screening applications. However, researchers should be aware of its limitations and consider alternative assays such as WST-8, resazurin, or ATP-based assays when higher sensitivity or kinetic measurements are required. The choice of the most suitable assay will ultimately depend on the specific experimental goals and the characteristics of the pyrazole derivatives being investigated. By carefully selecting the appropriate cytotoxicity assay and adhering to a robust experimental protocol, researchers can obtain accurate and reproducible data to advance the development of novel pyrazole-based therapeutics.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
A Head-to-Head Comparison of Pyrazole and Triazole Core Structures in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, ADMET profile, and ultimately, the clinical success of a drug candidate. Among the most utilized five-membered nitrogen-containing heterocycles, pyrazoles and triazoles have emerged as privileged structures in medicinal chemistry. This guide provides an objective, data-driven comparison of these two essential scaffolds, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The arrangement of nitrogen atoms within the five-membered ring imparts distinct electronic and steric properties to pyrazoles and triazoles, which in turn dictates their behavior in biological systems. While both are aromatic and capable of hydrogen bonding, key differences in their pKa, lipophilicity, and metabolic stability often guide the choice between them.
| Property | Pyrazole | 1,2,3-Triazole | 1,2,4-Triazole | Rationale for Differences |
| pKa (of ring NH) | ~2.5 (acidic), ~1.9 (basic) | ~9.3 (acidic), ~1.2 (basic) | ~10 (acidic), ~2.5 (basic) | The additional nitrogen atoms in triazoles increase electron withdrawal, making the NH proton more acidic and the ring less basic compared to pyrazole. The position of the nitrogens in 1,2,4-triazole allows for greater resonance stabilization of the conjugate base, further increasing its acidity. |
| logP (Octanol/Water) | ~0.4 | ~0.1 | ~-0.5 | The increased number of nitrogen atoms in triazoles enhances their polarity and hydrogen bonding capacity with water, generally leading to lower logP values and higher hydrophilicity compared to pyrazoles. |
| Hydrogen Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) | All three scaffolds possess a single NH group that can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 1 (N) | 3 (N) | 3 (N) | The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. Triazoles offer more acceptor sites than pyrazoles. |
| Metabolic Stability | Generally susceptible to oxidation at carbon atoms. N-alkylation can also occur. | The 1,2,3-triazole ring is generally considered to be highly stable and resistant to metabolic degradation. | The 1,2,4-triazole ring is also metabolically robust, though N-alkylation can be a metabolic pathway. | The high aromaticity and the presence of multiple nitrogen atoms in triazoles contribute to their enhanced metabolic stability compared to pyrazoles, which have more electron-rich carbon atoms susceptible to CYP450-mediated oxidation. |
| Dipole Moment | ~2.2 D | ~4.4 D | ~2.5 D | The arrangement and number of nitrogen atoms significantly influence the charge distribution and overall dipole moment of the ring. |
Biological Activity and Approved Drugs: A Snapshot
Both pyrazole and triazole cores are found in a multitude of approved drugs, demonstrating their versatility in targeting a wide range of biological entities.
| Core Structure | Drug Example | Therapeutic Area | Mechanism of Action |
| Pyrazole | Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |
| Sildenafil | Erectile Dysfunction | PDE5 inhibitor | |
| Ruxolitinib | Myelofibrosis | JAK1/JAK2 inhibitor | |
| 1,2,3-Triazole | Tazobactam | Antibacterial | β-lactamase inhibitor |
| Rufinamide | Antiepileptic | Sodium channel modulator | |
| 1,2,4-Triazole | Fluconazole | Antifungal | Lanosterol 14-α-demethylase inhibitor |
| Letrozole | Breast Cancer | Aromatase inhibitor | |
| Alprazolam | Anxiety | GABA-A receptor modulator |
Experimental Protocols
To ensure a standardized comparison of novel pyrazole- and triazole-based compounds, the following detailed experimental protocols are provided.
Determination of logP (Shake-Flask Method)
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Prepare a buffer solution of pH 7.4 (e.g., phosphate-buffered saline) and n-octanol.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the buffer and n-octanol (1:1 ratio) in a screw-cap vial to achieve a final concentration of approximately 100 µM.
-
Equilibration: Vigorously shake the vial for 1 hour at room temperature to ensure thorough mixing and partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]aqueous).
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs) (final concentration 0.5 mg/mL) and NADPH (final concentration 1 mM) in a 0.1 M phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound (final concentration 1 µM).
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged at 14,000 rpm for 10 minutes to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as t½ = 0.693 / k.
Visualizing Experimental and Biological Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for assessing the in vitro metabolic stability of test compounds.
Caption: The JAK-STAT pathway, a target for pyrazole-based inhibitors like Ruxolitinib.
Conclusion
The choice between a pyrazole and a triazole core is a nuanced decision that depends heavily on the specific therapeutic target and the desired drug properties. Triazoles generally offer enhanced metabolic stability and hydrophilicity, making them attractive for targets requiring good systemic exposure and reduced metabolic liabilities. Conversely, the pyrazole scaffold provides a different vector space for substituent placement and can be finely tuned to achieve high potency and selectivity, as exemplified by numerous successful kinase inhibitors. A thorough understanding of the fundamental properties of each ring system, coupled with rigorous experimental evaluation as outlined in this guide, is paramount for the successful development of new chemical entities.
A Comparative Guide to the Biological Evaluation of Novel Polysubstituted Pyrazole Candidates
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comparative overview of recently developed polysubstituted pyrazole candidates, focusing on their anticancer and anti-inflammatory activities, supported by experimental data and detailed protocols.
Section 1: Anticancer Activity of Polysubstituted Pyrazoles
Numerous novel polysubstituted pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, targeting various mechanisms such as kinase inhibition (EGFR, CDK, VEGFR-2), tubulin polymerization, and DNA interaction.[1][3]
A typical workflow for evaluating the anticancer potential of new chemical entities involves a multi-stage process, from initial cytotoxicity screening to mechanism of action studies.
Caption: General workflow for anticancer drug discovery.
The following table summarizes the in vitro anticancer activity (IC50/GI50 values in µM) of selected novel pyrazole candidates against various human cancer cell lines, compared to standard chemotherapeutic drugs. Lower values indicate higher potency.
| Compound ID | Target Cell Line | Test Compound IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Compound 59 | HepG2 (Liver) | 2.0 | Cisplatin | 5.5 | [1] |
| Compound 9 | NCI-60 (Mean) | 3.59 (GI50) | Sorafenib | 1.90 (GI50) | [5][6][7][8] |
| Compound 7 | HOP-92 (Lung) | 1.61 (GI50) | Sorafenib | (Not Specified) | [5][6][7] |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |
| Compound 25 | PC3 (Prostate) | 3.17 - 6.77 | Axitinib | (Not Specified) | [1] |
| Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | >0.021 | [9] |
| KA5 | HepG2 (Liver) | 8.5 | Sorafenib | 4.51 | [10] |
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[1] For instance, some candidates have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 7. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pjps.pk [pjps.pk]
Safety Operating Guide
Safe Disposal of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive protocol for the proper disposal of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a chemical compound utilized in research and development. Due to the absence of specific safety data for this exact molecule, a conservative approach is mandated, treating it as a hazardous substance. The following procedures are based on established best practices for the disposal of analogous chemical structures and are designed to ensure the safety of laboratory personnel and the environment.
It is imperative to consult your institution's Environmental Health & Safety (EHS) department before proceeding with any disposal protocol. Local regulations and facility-specific procedures may vary.
Hazard Assessment and Personal Protective Equipment (PPE)
Minimum Required PPE:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling powders outside of a fume hood |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of this compound waste.
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
The container must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[1]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Waste Collection:
-
For solid waste, carefully sweep up and shovel the material into the designated container to avoid dust formation.[2]
-
For solutions, pour the waste directly into the designated liquid waste container.
-
The first rinse of any glassware that contained the compound must be collected as hazardous waste.[1]
-
-
Container Labeling:
-
Label the hazardous waste container clearly with the following information:
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1]
-
This area should be secure and away from general laboratory traffic.
-
-
Disposal Request:
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2][3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2] |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar pyrazole derivatives. A conservative approach to handling, personal protective equipment (PPE), and disposal is strongly advised.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be treated as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation. Some related compounds are also harmful if swallowed.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
| Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eye and Face Protection | Wear chemical safety goggles or a full-face shield to protect against splashes and airborne particles.[1][2][3] Standard safety glasses are not sufficient. |
| Skin Protection | Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and after use. Contaminated gloves should be disposed of immediately as hazardous waste. Lab Coat/Coveralls: A flame-resistant lab coat or chemical-resistant coveralls should be worn at all times in the laboratory.[4] This provides a barrier against accidental skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N95 or higher) when handling the compound as a powder, if there is a risk of aerosolization, or in poorly ventilated areas.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
All weighing and manipulation of the solid compound must be conducted within a certified chemical fume hood to control airborne particles.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory area.[2]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Protocol |
| Unused/Expired Compound | Dispose of as hazardous chemical waste.[6] Do not dispose of in regular trash or down the drain. The container must be securely sealed and clearly labeled as "Hazardous Waste" with the chemical name.[6] |
| Contaminated Labware (e.g., glassware, spatulas) | Rinse with a suitable solvent in a fume hood. The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may be treated as regular chemical waste, depending on institutional policies. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed, and labeled hazardous waste container immediately after use. |
| Spills | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled hazardous waste container. Clean the area with a suitable solvent, and collect the cleaning materials as hazardous waste. |
Experimental Workflow and Safety Checkpoints
The following diagram outlines the logical flow for safely handling this compound, incorporating critical safety checkpoints.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative, not actual)
(Illustrative, not actual)